Technical Documentation Center

tert-Butyl 2-bromophenyl(methyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 2-bromophenyl(methyl)carbamate
  • CAS: 714914-39-3

Core Science & Biosynthesis

Foundational

Strategic Utilization of tert-Butyl 2-bromophenyl(methyl)carbamate (CAS 714914-39-3) in Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of pre-functionalized, orthogonally protected building blocks is critical for streamlining synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of pre-functionalized, orthogonally protected building blocks is critical for streamlining synthetic routes. tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a highly versatile ortho-halogenated N-methylaniline derivative. By combining a reactive carbon-bromine bond with a sterically demanding, acid-labile tert-butyloxycarbonyl (Boc) protecting group, this compound serves as a premier linchpin for transition-metal-catalyzed cross-coupling and directed metalation workflows. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, strategic utility, and field-proven experimental protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of this intermediate is essential for predicting its behavior in biphasic reaction mixtures and chromatographic purifications. The quantitative data is summarized below:

PropertyValueReference
Chemical Name tert-Butyl 2-bromophenyl(methyl)carbamate[1]
CAS Number 714914-39-3
Synonyms tert-butyl N-(2-bromophenyl)-N-methylcarbamate[1]
Molecular Formula C12H16BrNO2[1]
Molecular Weight 286.16 g/mol [1]
PubChem CID 20805065[1]
Calculated XLogP3 3.4[1]

Strategic Mechanistic Utility

The architectural value of tert-Butyl 2-bromophenyl(methyl)carbamate lies in its tri-functional nature, which allows chemists to execute highly regioselective transformations:

  • The N-Methyl Advantage: Pre-installing the N-methyl group bypasses the need for late-stage methylation, which often suffers from poor regioselectivity in complex polycyclic scaffolds. The N-methyl motif is a privileged structural tweak in medicinal chemistry used to disrupt intermolecular hydrogen bonding, thereby improving lipid solubility and membrane permeability.

  • The Boc Shield: The tert-butyloxycarbonyl (Boc) group provides immense steric bulk, shielding the amine lone pair from participating in unwanted side reactions or coordinating with transition-metal catalysts during cross-coupling[2]. Furthermore, the Boc group can act as a Directed Metalation Group (DMG) if further functionalization of the aromatic ring via lithium-halogen exchange is desired.

  • The Ortho-Bromo Handle: The bromine atom at the ortho position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making it an ideal electrophilic partner for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[3].

Visualizations of Synthetic Workflows

G A tert-Butyl 2-bromophenyl(methyl)carbamate B Cross-Coupling A->B Pd Catalyst C Halogen-Metal Exchange A->C Organolithium D Boc Deprotection A->D Acidic Cleavage E Biaryl Systems B->E F Electrophilic Trapping C->F G N-Methyl-2-bromoaniline D->G

Synthetic divergence of tert-Butyl 2-bromophenyl(methyl)carbamate.

Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Substrate TransMet Transmetalation OxAdd->TransMet + R-B(OH)2, Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Release

Suzuki-Miyaura catalytic cycle for ortho-bromoanilines.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following methodologies detail not just the procedural steps, but the underlying chemical causality governing each parameter.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation between the target compound and an arylboronic acid to yield a sterically hindered biaryl system[3].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

    • Causality: K2CO3 acts as the requisite inorganic base to activate the boronic acid into a highly nucleophilic boronate complex ("ate" complex), which is mandatory for the transmetalation step[3].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium(II) center following transmetalation, drastically accelerating the reductive elimination of the sterically hindered ortho-substituted biaryl product[3].

  • Solvent & Degassing: Suspend the mixture in a thoroughly degassed 4:1 mixture of 1,4-dioxane/H2O.

    • Causality: Water is essential to dissolve the inorganic base and facilitate boronate formation, while dioxane solubilizes the organic substrates. Degassing prevents the oxidative homocoupling of the boronic acid and the rapid degradation of the sensitive Pd(0) active species.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours. Monitor the consumption of the bromide via LC-MS.

  • Workup: Quench with water, extract with EtOAc, dry the organic layer over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol B: Acid-Mediated Selective N-Boc Deprotection

Following cross-coupling, the Boc group must often be removed to liberate the secondary N-methylamine for subsequent amide coupling or alkylation[2].

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the vessel to 0°C and add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 v/v ratio of DCM:TFA.

    • Causality: TFA selectively protonates the carbamate oxygen, prompting the expulsion of the highly stable tert-butyl cation and forming a transient carbamic acid intermediate[2].

  • Scavenger Addition (Critical): Add a cation scavenger such as triisopropylsilane (TIPS) or anisole (1.5 equiv).

    • Causality: The highly reactive tert-butyl cation generated during cleavage can act as a potent electrophile, undesirably alkylating electron-rich arenes or nucleophilic heteroatoms within the molecule. Scavengers irreversibly trap this cation, preventing the formation of genotoxic or intractable side-products[4].

  • Decarboxylation: Warm the reaction to room temperature and stir for 2 hours.

    • Causality: The carbamic acid spontaneously decarboxylates (releasing CO2 gas) to yield the free N-methylamine as a TFA salt[2]. Ensure the system is adequately vented to prevent pressure buildup.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 until pH > 8, and extract with DCM to isolate the free base.

References

  • PubChem. tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065. National Institutes of Health (NIH). Retrieved from:[Link]

  • Wikipedia. Suzuki reaction. Retrieved from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from:[Link]

Sources

Exploratory

tert-Butyl 2-bromophenyl(methyl)carbamate SMILES string and InChIKey

An In-depth Technical Guide to tert-Butyl 2-bromophenyl(methyl)carbamate: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of tert-Butyl 2-bromophenyl(methyl)carbama...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 2-bromophenyl(methyl)carbamate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-bromophenyl(methyl)carbamate, a key intermediate in organic synthesis. The document details its chemical identifiers, including the SMILES string and InChIKey, and presents its physicochemical properties. A detailed, field-proven protocol for its synthesis via N-Boc protection of 2-bromo-N-methylaniline is provided, with an emphasis on the rationale behind the experimental choices to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development who utilize advanced chemical intermediates.

Introduction

tert-Butyl 2-bromophenyl(methyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and process development. Its structure incorporates a bromo-substituted aromatic ring and a tert-butoxycarbonyl (Boc) protected secondary amine. The Boc group serves as a robust protecting group for the amine functionality, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This feature makes the compound a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where the 2-bromoaniline moiety is a common pharmacophore. The strategic placement of the bromine atom also allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, thereby providing a gateway to a diverse array of chemical structures.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental in chemical synthesis. The canonical SMILES string and the IUPAC International Chemical Identifier Key (InChIKey) provide unambiguous representations of the molecular structure.

IdentifierValueSource
SMILES String CC(C)(C)OC(=O)N(C)C1=CC=CC=C1Br[1]
InChIKey PPPOYFBTHJFMTJ-UHFFFAOYSA-N[1][2]
CAS Number 714914-39-3[1][2][3]
Molecular Formula C₁₂H₁₆BrNO₂[1]
Molecular Weight 286.17 g/mol [2]
Physical Form Pale-yellow to Yellow-brown Liquid[2]

Synthesis of tert-Butyl 2-bromophenyl(methyl)carbamate

Synthetic Principle and Rationale

The synthesis of tert-butyl 2-bromophenyl(methyl)carbamate is most efficiently achieved through the N-protection of the commercially available precursor, 2-bromo-N-methylaniline. The method of choice is the introduction of a tert-butoxycarbonyl (Boc) group, a standard and well-documented procedure in organic chemistry for the protection of amines.[4]

The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The choice of (Boc)₂O as the protecting group source is predicated on its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and carbon dioxide), which are easily removed from the reaction mixture.

A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the acidic proton of the carbamic acid intermediate that is formed, driving the reaction to completion.[5] An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reactants and to prevent interference with the reaction mechanism.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Reactant1 2-Bromo-N-methylaniline Reaction Stir at Room Temperature (Monitor by TLC) Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash with H₂O and Brine) Reaction->Workup Drying Dry over Na₂SO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography (Silica Gel) Concentration->Purification Product tert-Butyl 2-bromophenyl(methyl)carbamate Purification->Product

Caption: Synthetic workflow for tert-Butyl 2-bromophenyl(methyl)carbamate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-N-methylaniline (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). To this solution, add triethylamine (1.5 eq).

  • Boc Anhydride Addition: While stirring the solution at 0 °C (ice bath), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes), visualizing with a UV lamp and/or potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to isolate the pure tert-butyl 2-bromophenyl(methyl)carbamate.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

tert-Butyl 2-bromophenyl(methyl)carbamate is a valuable intermediate in the synthesis of biologically active molecules. The presence of the bromine atom on the phenyl ring provides a handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in modern drug discovery. The Boc-protected amine allows for the selective modification of other parts of the molecule before deprotection and subsequent functionalization of the amine.

Safety Information

Conclusion

This guide has provided the essential technical details for tert-butyl 2-bromophenyl(methyl)carbamate, including its unique chemical identifiers and a robust, detailed protocol for its synthesis. The rationale behind the synthetic methodology has been explained to provide a deeper understanding of the process. The versatility of this compound as a building block in organic synthesis, particularly for pharmaceutical applications, underscores its importance to the scientific community.

References

Sources

Foundational

tert-Butyl 2-bromophenyl(methyl)carbamate as a pharmaceutical intermediate

tert-Butyl 2-bromophenyl(methyl)carbamate: A Strategic N-Methylated Building Block in Pharmaceutical Synthesis Abstract In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecular buildi...

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 2-bromophenyl(methyl)carbamate: A Strategic N-Methylated Building Block in Pharmaceutical Synthesis

Abstract

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecular building block is defined by its reactive potential and its ability to install privileged pharmacophores. tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a highly versatile, differentially protected aniline derivative. This whitepaper provides an in-depth technical analysis of this intermediate, exploring the mechanistic rationale behind its structural features, its critical role in palladium-catalyzed cross-couplings, and field-proven protocols for its application in medicinal chemistry.

Structural Rationale & Pharmacological Relevance

As a Senior Application Scientist, I often emphasize that protecting groups and alkyl substituents are rarely just synthetic conveniences; they are strategic design choices. The architecture of tert-butyl 2-bromophenyl(methyl)carbamate is engineered for both synthetic robustness and pharmacological optimization:

  • The N-Boc Protection Strategy: In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the reaction environment is inherently basic (requiring bases like K₂CO₃ to activate the boronic acid). Base-labile protecting groups like Fmoc would undergo premature cleavage. The tert-butyloxycarbonyl (Boc) group is completely stable under these conditions. Furthermore, it provides superior steric shielding of the nitrogen lone pair, preventing competitive binding to the palladium center, which can otherwise stall the catalytic cycle.

  • The N-Methyl Bioisostere Advantage: Unprotected halogenated anilines are highly susceptible to air oxidation, often resulting in complex browning and polymerization. Methylating the amine not only stabilizes the precursor but also eliminates a hydrogen bond donor (HBD). In the pursuit of central nervous system (CNS) therapeutics, minimizing HBDs is a validated multiparameter optimization strategy to enhance blood-brain barrier (BBB) permeability. This exact structural motif is leveraged in the synthesis of complex biphenyl derivatives designed as

    
    -amyloid peptide release inhibitors for the treatment of Alzheimer's disease[1].
    
  • Ortho-Bromo Reactivity & Axial Chirality: The ortho-bromo substituent is primed for oxidative addition by low-valent transition metals. Interestingly, the immense steric bulk imparted by the adjacent N-methyl-Boc group can be exploited in asymmetric synthesis. During cross-coupling, the restricted rotation around the newly formed C-C biaryl bond allows chemists to control axial chirality, yielding enantiopure biaryl ligands and chiral drug intermediates[2].

Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for reaction solvent selection and chromatographic purification. The quantitative data is summarized below[3].

PropertyValue
IUPAC Name tert-butyl N-(2-bromophenyl)-N-methylcarbamate
CAS Number 714914-39-3
Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
Monoisotopic Mass 285.036 Da
Topological Polar Surface Area (TPSA) 29.5 Ų
XLogP3 (Calculated) 3.4
Physical State (Standard Conditions) Pale yellow oil to low-melting solid

Mechanistic Utility in Palladium-Catalyzed Cross-Coupling

The primary utility of tert-butyl 2-bromophenyl(methyl)carbamate lies in its divergent reactivity under palladium catalysis. By altering the coupling partner, chemists can access a vast array of privileged scaffolds.

G A tert-Butyl 2-bromophenyl (methyl)carbamate B Suzuki-Miyaura Cross-Coupling A->B Pd(0), Ar-B(OH)2 C Buchwald-Hartwig Amination A->C Pd(0), R-NH2 D Heck Reaction & Annulation A->D Pd(0), Alkenes E Axially Chiral Biaryls & CNS Drug Intermediates B->E F N-Methyl Diaryl Amines C->F G N-Methylindoles & Heterocycles D->G

Divergent synthetic pathways of tert-Butyl 2-bromophenyl(methyl)carbamate via Pd-catalysis.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol for synthesizing a biphenyl intermediate is designed as a self-validating system . The visual cues described below confirm that the mechanistic steps (oxidative addition, transmetalation, and reductive elimination) are occurring correctly.

Reagents:

  • tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask, add the carbamate substrate, arylboronic acid, and K₂CO₃. Causality: The aqueous base is mandatory to convert the boronic acid into a nucleophilic boronate complex, which is required for the transmetalation step.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Subject the flask to three cycles of freeze-pump-thaw or vigorous Argon sparging for 15 minutes. Add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.

    • Self-Validation Check: The solution should remain a clear, pale yellow. If the solution immediately turns black upon catalyst addition, oxygen ingress has occurred, prematurely oxidizing the active Pd(0) to inactive Pd(II) oxides.

  • Catalytic Cycle (Heating): Seal the flask and heat the reaction mixture to 90°C in an oil bath for 12 hours.

    • Self-Validation Check: As the reaction proceeds, the oxidative addition into the sterically hindered ortho-bromo bond occurs. Near the completion of the reaction, you will observe the gradual precipitation of black palladium nanoparticles ("Pd black"). This visual cue indicates catalyst turnover and eventual deactivation, correlating with full substrate consumption.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-Boc-N-methyl-biphenyl-2-amine derivative.

Workflow S1 Step 1: Reagent Assembly Substrate + Boronic Acid + Pd(PPh3)4 + K2CO3 S2 Step 2: Inert Atmosphere Argon Purge (3x) to prevent Pd(0) oxidation S1->S2 S3 S3 S2->S3 S4 Step 4: Reaction Monitoring TLC Confirmation of Substrate Consumption S3->S4 S5 Step 5: Workup & Isolation Liquid-Liquid Extraction & Column Chromatography S4->S5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

tert-Butyl 2-bromophenyl(methyl)carbamate is far more than a simple halogenated aromatic; it is a meticulously designed intermediate that solves multiple problems in drug development. By masking the reactive amine, pre-installing the BBB-permeable N-methyl group, and providing an active site for C-C or C-N bond formation, it allows medicinal chemists to rapidly assemble complex, axially chiral, and CNS-active architectures with high fidelity.

References

Sources

Exploratory

Strategic Utility of tert-Butyl 2-bromophenyl(methyl)carbamate and Its Structural Analogs in Advanced Heterocyclic Synthesis

Executive Summary In modern medicinal chemistry and drug development, the rapid assembly of complex nitrogen-containing heterocycles is heavily reliant on highly functionalized, pre-activated building blocks. tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rapid assembly of complex nitrogen-containing heterocycles is heavily reliant on highly functionalized, pre-activated building blocks. tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) represents a masterclass in rational reagent design. With a molecular formula of C12H16BrNO2 and a molecular weight of 286.16 g/mol [1], this compound integrates an electrophilic ortho-bromide handle with a sterically and electronically modulated secondary amine.

This whitepaper provides an in-depth technical analysis of this compound and its structural analogs. We will explore the causality behind its structural features, its critical role in palladium-catalyzed cross-coupling reactions[2], and provide self-validating experimental protocols for its deployment in the synthesis of privileged pharmaceutical scaffolds, such as N-methylindoles and quinolines[3].

Structural Anatomy & Mechanistic Rationale

The synthetic power of tert-butyl 2-bromophenyl(methyl)carbamate stems from the synergistic effects of its three primary functional groups. Understanding the causality behind these structural choices is essential for researchers designing novel synthetic routes.

  • The Ortho-Bromo Substituent (The Electrophilic Handle): Bromine provides an optimal balance of reactivity and stability for transition-metal catalysis. Unlike ortho-chloro analogs, which often require highly specialized, electron-rich phosphine ligands (e.g., XPhos) to undergo oxidative addition, the C-Br bond readily inserts into Pd(0) species under standard conditions[4]. Furthermore, it avoids the light sensitivity and premature dehalogenation frequently observed with ortho-iodo derivatives.

  • The tert-Butyloxycarbonyl (Boc) Group (The Electronic Modulator): Unprotected ortho-bromoanilines can poison palladium catalysts via strong nitrogen-metal coordination, leading to catalyst deactivation[2]. The strongly electron-withdrawing Boc group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and preventing catalyst poisoning[5]. Additionally, the Boc group is stable to the basic conditions of cross-coupling but can be cleanly cleaved under acidic conditions (e.g., TFA or HCl) to trigger downstream intramolecular cyclizations[3].

  • The N-Methyl Group (The Conformational Lock): By converting the secondary aniline into a tertiary carbamate, the N-methyl group prevents unwanted N-arylation side reactions during Buchwald-Hartwig or Suzuki-Miyaura couplings. It also dictates the final substitution pattern of the target heterocycle, ensuring the formation of N-methylated derivatives, which are common motifs in CNS-active pharmaceuticals[6].

Quantitative Landscape of Structural Analogs

To optimize synthetic pathways, researchers often screen a library of structural analogs. The table below summarizes key quantitative data and the specific synthetic rationale for utilizing various analogs of tert-butyl 2-bromophenyl(methyl)carbamate.

Compound NameCAS NumberMol. Weight ( g/mol )Structural VariationPrimary Synthetic Application
tert-Butyl 2-bromophenyl(methyl)carbamate 714914-39-3286.16[1]Core CompoundSynthesis of N-methyl indoles and biaryl systems[6].
tert-Butyl (2-bromophenyl)carbamate 78839-75-5272.14Lacks N-methyl groupPrecursor for N-unsubstituted heterocycles; allows late-stage N-alkylation[3].
tert-Butyl 2-chlorophenyl(methyl)carbamate N/A241.71Chlorine replaces BromineChemoselective sequential couplings; requires highly active Pd catalysts.
tert-Butyl 2-iodophenyl(methyl)carbamate N/A333.16Iodine replaces BromineUltra-fast cross-coupling at room temperature; Sonogashira couplings.
Benzyl 2-bromophenyl(methyl)carbamate N/A320.18Cbz replaces BocOrthogonal deprotection via hydrogenolysis (Pd/C, H2) rather than acid.

Synthetic Workflows: From Building Block to Heterocycle

The most prominent application of tert-butyl 2-bromophenyl(methyl)carbamate is its use as a starting material for the construction of complex biaryls and fused heterocycles. The ortho-bromo group is typically subjected to a Suzuki-Miyaura cross-coupling with an aryl or vinyl boronic acid[7]. Following the carbon-carbon bond formation, the Boc group is cleaved, revealing a nucleophilic secondary amine that can undergo intramolecular cyclization (e.g., hydroamination of an alkyne or Heck-type cyclization) to form an indole ring.

SyntheticPathway Start tert-Butyl 2-bromophenyl (methyl)carbamate PdCat Pd(0) Catalyst / Base (Suzuki/Heck Coupling) Start->PdCat BoronicAcid Aryl/Vinyl Boronic Acid (Nucleophile) BoronicAcid->PdCat Biaryl N-Boc-N-methyl-2-arylaniline (Intermediate) PdCat->Biaryl C-C Bond Formation Deprotect TFA or HCl (Boc Deprotection) Biaryl->Deprotect Acidic Cleavage Cyclize Intramolecular Cyclization (Heteroannulation) Deprotect->Cyclize Amine Unmasking Indole N-Methylindole Derivative (Target Scaffold) Cyclize->Indole Ring Closure

Synthetic workflow from o-bromo N-Boc aniline to N-methylindole via Pd-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and In-Process Control (IPC) checkpoints.

Protocol 1: Suzuki-Miyaura Cross-Coupling of tert-Butyl 2-bromophenyl(methyl)carbamate

This procedure establishes a C-C bond at the ortho position using a boronic acid nucleophile[7].

Materials:

  • tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, dissolve the carbamate and arylboronic acid in 1,4-dioxane. Add the aqueous K2CO3 solution. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) species. Biphasic solvent systems are required to dissolve both the organic electrophile and the inorganic base, facilitating the transmetalation step at the solvent interface[6].

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • IPC Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material peak (m/z ~286) is consumed and the product mass (m/z = [M+H]+ of biaryl) is dominant.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol 2: Acid-Mediated Boc Deprotection and Indole Cyclization

Following cross-coupling (assuming an ortho-alkynyl or ortho-vinyl substitution was installed), the Boc group is removed to trigger cyclization[3].

Materials:

  • N-Boc-N-methyl-2-alkynylaniline intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10.0 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise.

    • Causality: The acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. Cooling to 0 °C prevents the highly reactive tert-butyl cation from alkylating the electron-rich aromatic ring (Friedel-Crafts alkylation side reaction).

  • Stirring & Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. In many ortho-alkynyl systems, the unmasked secondary amine will spontaneously undergo 5-endo-dig cyclization to form the indole core upon deprotection.

  • IPC Checkpoint (Self-Validation): Monitor gas evolution (CO2 and isobutylene). Cessation of bubbling is a physical indicator of deprotection completion. Confirm via TLC (ninhydrin stain will turn deep blue/purple upon formation of the free amine).

  • Neutralization: Carefully quench the reaction by pouring it into saturated aqueous NaHCO3 until pH 8 is reached. Extract the newly formed N-methylindole with DCM and purify.

References

  • Current time inform
  • TERT-BUTYL 2-BROMOPHENYL(METHYL)
  • TERT-BUTYL 2-BROMOPHENYL(METHYL)
  • tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065. PubChem.
  • Key Organics Limited. ChemBuyersGuide.com.
  • BenchChem C
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Semantic Scholar.
  • Combi-Blocks C
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbam
  • US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release.
  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. PMC.
  • Regioselective Synthesis of 2‑Vinylanilines Using O‑aroyloxycarbamates by Sequential Decarboxylation/Amination/Heck Reaction. ElectronicsAndBooks.
  • CA2325388A1 - Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.
  • TERT-BUTYL (2-BROMOPHENYL)

Sources

Protocols & Analytical Methods

Method

synthesis of tert-Butyl 2-bromophenyl(methyl)carbamate from 2-bromoaniline

Application Note: Synthesis and Optimization of tert-Butyl 2-bromophenyl(methyl)carbamate from 2-Bromoaniline Executive Summary The synthesis of tert-butyl 2-bromophenyl(methyl)carbamate from 2-bromoaniline is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of tert-Butyl 2-bromophenyl(methyl)carbamate from 2-Bromoaniline

Executive Summary

The synthesis of tert-butyl 2-bromophenyl(methyl)carbamate from 2-bromoaniline is a critical structural transformation in medicinal chemistry. This motif serves as a versatile building block for cross-coupling reactions, Buchwald-Hartwig aminations, and directed ortho-metalation (DoM) sequences. This application note details a robust, highly controlled two-step synthetic protocol. By employing a Boc-protection followed by an irreversible N-alkylation, this sequence intentionally avoids the pitfalls of direct reductive amination, which frequently yields complex over-alkylated mixtures due to the steric hindrance and electronic deactivation inherent to the ortho-bromo group.

Mechanistic Rationale & Synthetic Strategy

To ensure a self-validating and predictable workflow, the chemical causality behind each reagent choice is outlined below:

  • Step 1: Boc-Protection via Nucleophilic Catalysis: 2-Bromoaniline is a deactivated aromatic amine. The strongly electron-withdrawing nature of the ortho-bromine atom, coupled with its steric bulk, significantly reduces the nucleophilicity of the primary amine. To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts rapidly with di-tert-butyl dicarbonate (Boc₂O) to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate efficiently transfers the Boc group to the weakly nucleophilic aniline, driving the reaction to completion under mild conditions[1].

  • Step 2: N-Methylation via Ambident Anion Alkylation: The resulting tert-butyl (2-bromophenyl)carbamate possesses a relatively acidic N-H bond (pKa ~13) due to resonance stabilization from the adjacent carbamate carbonyl and the inductive pull of the ortho-bromine. Sodium hydride (NaH) irreversibly deprotonates this nitrogen. This acid-base reaction generates hydrogen gas (H₂) as a thermodynamic sink, driving the equilibrium entirely to the right. The resulting sterically hindered but highly nucleophilic nitrogen anion undergoes a rapid S_N2 substitution with the highly electrophilic methyl iodide (MeI) to yield the target N-methylated product[2].

Visualization of the Synthetic Workflow

SynthesisWorkflow SM 2-Bromoaniline (Starting Material) CAS: 591-19-5 Step1 Step 1: Boc Protection Reagents: Boc₂O, DMAP, THF Temp: 25-40 °C SM->Step1 Int1 tert-Butyl (2-bromophenyl)carbamate (Intermediate) CAS: 78839-75-5 Step1->Int1 85-90% Yield Step2 Step 2: N-Methylation Reagents: NaH, MeI, DMF Temp: 0 °C to RT Int1->Step2 Prod tert-Butyl 2-bromophenyl(methyl)carbamate (Target Product) CAS: 714914-43-7 Step2->Prod 90-95% Yield

Synthetic workflow for tert-butyl 2-bromophenyl(methyl)carbamate from 2-bromoaniline.

Quantitative Data Summary

Reagent / ProductMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
Step 1: Protection
2-Bromoaniline172.021.01.72 gStarting Material
Boc₂O218.251.22.62 gElectrophile / Protecting Group
DMAP122.170.10.12 gNucleophilic Catalyst
THF (Anhydrous)72.11-20 mLSolvent
tert-Butyl (2-bromophenyl)carbamate272.14~0.89~2.42 gIntermediate Product[1]
Step 2: Alkylation
tert-Butyl (2-bromophenyl)carbamate272.141.02.42 g (8.89 mmol)Intermediate
NaH (60% in mineral oil)24.001.50.53 g (13.3 mmol)Strong Base
Methyl Iodide (MeI)141.942.02.52 g (1.11 mL)Alkylating Agent
DMF (Anhydrous)73.09-15 mLPolar Aprotic Solvent
tert-Butyl 2-bromophenyl(methyl)carbamate286.17~0.92~2.34 gTarget Product

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-bromophenyl)carbamate

Self-Validating Principle: The reaction progress is visually indicated by a slight yellowing of the solution and is confirmed by Thin Layer Chromatography (TLC). The product has a distinct Rf value and UV profile compared to the highly polar, ninhydrin-active starting aniline.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add 2-bromoaniline (1.72 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask. Stir until complete dissolution is achieved.

  • Catalyst & Reactant Introduction: Add DMAP (0.12 g, 1.0 mmol, 0.1 equiv). Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.62 g, 12.0 mmol, 1.2 equiv) dropwise via syringe. Causality: Slow addition prevents excessive thermal spikes from the mildly exothermic protection reaction and minimizes the formation of isocyanate byproducts.

  • Reaction Incubation: Stir the reaction mixture at room temperature (25 °C). If the reaction stalls (due to the deactivating ortho-bromo group), warm the mixture to 40 °C using a water bath.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc, 9:1). 2-Bromoaniline (Rf ~0.3, stains active with ninhydrin) will be consumed, yielding the carbamate product (Rf ~0.5, highly UV active)[1].

  • Workup: Once complete (typically 12-16 hours), quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 90:10) to afford tert-butyl (2-bromophenyl)carbamate as a colorless oil or white solid (approx. 89% yield)[1].

Step 2: Synthesis of tert-Butyl 2-bromophenyl(methyl)carbamate

Self-Validating Principle: The deprotonation step is validated by the stoichiometric evolution of H₂ gas (bubbling). The complete consumption of the N-H carbamate is easily tracked via LC-MS or TLC, as the loss of the hydrogen-bond donating N-H group alters its chromatographic mobility.

  • Preparation: In a rigorously dried 100 mL round-bottom flask under argon, dissolve tert-butyl (2-bromophenyl)carbamate (2.42 g, 8.89 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.3 mmol, 1.5 equiv) in small portions. Causality: Cooling is essential to control the exothermic deprotonation and prevent DMF degradation. Observe the evolution of hydrogen gas; this effervescence is a self-validating indicator of the alkoxide/amide formation[2].

  • Alkylation: Stir at 0 °C for 30 minutes until gas evolution ceases completely. Add Methyl Iodide (MeI, 1.11 mL, 17.8 mmol, 2.0 equiv) dropwise.

  • Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc, 9:1). The N-methylated product will elute slightly higher (Rf ~0.6) than the starting carbamate due to the loss of the polar N-H group.

  • Workup: Quench the reaction carefully at 0 °C by the dropwise addition of cold water (20 mL) to safely destroy any unreacted NaH. Extract the mixture with Ethyl Acetate (3 × 25 mL).

  • Washing & Purification: Wash the combined organic layers extensively with water (3 × 30 mL) to remove the DMF solvent, followed by a final brine wash (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the target tert-butyl 2-bromophenyl(methyl)carbamate.

Troubleshooting & Safety Directives

  • NaH Handling: Sodium hydride is highly pyrophoric. Ensure all glassware is oven-dried and purged with inert gas (Argon/N₂). Quench residual NaH with isopropanol before aqueous disposal.

  • MeI Toxicity: Methyl iodide is a volatile, highly toxic alkylating agent and suspected carcinogen. All handling, including the reaction and initial workup, must be performed inside a certified fume hood.

  • Incomplete Methylation: If IPC indicates incomplete methylation, it is likely due to moisture ingress quenching the nitrogen anion. Ensure anhydrous DMF is used (preferably from a solvent purification system or stored over activated molecular sieves).

  • Boc Deprotection Risk: Avoid acidic workup conditions (e.g., concentrated HCl washes) as the tert-butyl carbamate is highly acid-sensitive and will rapidly revert to the secondary amine.

References

1.1 2.2 3.

Sources

Application

Application Note: A Robust Protocol for the N-Methylation of tert-Butyl 2-Bromophenylcarbamate

Abstract This application note provides a comprehensive, field-proven protocol for the N-methylation of tert-butyl 2-bromophenylcarbamate to synthesize tert-butyl (2-bromophenyl)(methyl)carbamate. This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-methylation of tert-butyl 2-bromophenylcarbamate to synthesize tert-butyl (2-bromophenyl)(methyl)carbamate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides a framework for product purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific carbamate alkylation.

Introduction and Scientific Rationale

N-methylated carbamates are prevalent structural motifs in a wide array of biologically active compounds and are key intermediates in organic synthesis. The methylation of the nitrogen atom within the carbamate linkage can significantly alter a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. The target molecule of this protocol, tert-butyl (2-bromophenyl)(methyl)carbamate, serves as a valuable building block, with the bromo-substituent providing a reactive handle for subsequent cross-coupling reactions.

The selected method employs a classic and highly effective strategy for N-alkylation: deprotonation of the carbamate nitrogen followed by nucleophilic attack on an alkyl halide.

Core Principles of the Reaction:

  • Deprotonation: The N-H proton of a carbamate is weakly acidic. A strong, non-nucleophilic base is required to abstract this proton efficiently, generating a highly nucleophilic carbamate anion (a nitrogen anion). Sodium hydride (NaH) is an ideal choice for this purpose. It is a powerful base that irreversibly deprotonates the carbamate, producing the sodium salt and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting carbamate anion acts as a potent nucleophile. It readily attacks the electrophilic methyl group of methyl iodide (CH₃I) in a classic bimolecular nucleophilic substitution (Sₙ2) reaction. This step forms the new N-C bond, yielding the desired N-methylated product.

  • Solvent Choice: The reaction is best performed in a polar aprotic solvent, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). These solvents effectively solvate the cation of the base (Na⁺) without interfering with the nucleophilicity of the carbamate anion, thereby facilitating the Sₙ2 reaction.

Reaction Mechanism

The N-methylation proceeds via a two-step mechanism: acid-base reaction followed by nucleophilic substitution.

Reaction_Mechanism sub_H tert-Butyl 2-bromophenylcarbamate sub_anion Carbamate Anion (Nucleophile) sub_H->sub_anion + NaH Step 1: Deprotonation product tert-Butyl (2-bromophenyl)(methyl)carbamate sub_anion->product + CH₃I Step 2: SN2 Attack NaH NaH (Base) H2 H₂ (gas) MeI CH₃I (Electrophile) NaI NaI (salt)

Method

palladium-catalyzed cross-coupling using tert-Butyl 2-bromophenyl(methyl)carbamate

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 2-bromophenyl(methyl)carbamate Authored by a Senior Application Scientist This document provides researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 2-bromophenyl(methyl)carbamate

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to utilizing tert-Butyl 2-bromophenyl(methyl)carbamate in palladium-catalyzed cross-coupling reactions. The protocols and insights herein are synthesized from established literature and field-proven methodologies to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of tert-Butyl 2-bromophenyl(methyl)carbamate in Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These transformations are foundational in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4][5][6]

tert-Butyl 2-bromophenyl(methyl)carbamate is a highly versatile and strategic building block for several key reasons:

  • Orthogonal Reactivity: It possesses a reactive C(sp²)–Br bond, ideal for a wide array of palladium-catalyzed reactions, and a stable tert-butoxycarbonyl (Boc) protecting group.

  • The Role of the Boc Group: The Boc group is a robust carbamate that protects the aniline nitrogen, preventing it from interfering with the catalytic cycle, which can occur as amines can act as ligands and deactivate the palladium catalyst.[7][8][9][10] Its steric bulk and electronic properties can also influence the conformation of the substrate. Importantly, the Boc group is stable under many cross-coupling conditions but can be readily cleaved under acidic conditions post-coupling, unmasking a secondary aniline for further functionalization. This protective strategy is central to many multi-step syntheses in medicinal chemistry.[9][11][12]

  • Structural Significance: The resulting N-methyl-N-Boc-2-substituted aniline core is a prevalent motif in a multitude of biologically active compounds.

This guide will explore the mechanistic underpinnings, optimization strategies, and detailed protocols for deploying this valuable reagent in several key cross-coupling transformations.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is paramount for rational reaction design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of three elementary steps, initiating from an active Pd(0) species.[13][14][15]

  • Oxidative Addition: The cycle begins with the insertion of the low-coordinate, electron-rich Pd(0) catalyst into the carbon-bromine bond of tert-butyl 2-bromophenyl(methyl)carbamate. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[14][15][16]

  • Transmetalation / Olefin Coordination:

    • In Suzuki-Miyaura or Sonogashira couplings, the next step is transmetalation, where an organic group is transferred from an organometallic reagent (e.g., organoboron or organocopper/alkyne) to the Pd(II) center, displacing the halide.[14][16][17]

    • In the Heck reaction, the Pd(II) complex coordinates to an alkene.[18][19]

  • Reductive Elimination / β-Hydride Elimination:

    • Following transmetalation, reductive elimination occurs, where the two organic fragments on the Pd(II) center couple to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst.[13][16]

    • In the Heck reaction, migratory insertion of the alkene is followed by β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to Pd(0) by the base.[19]

General_Catalytic_Cycle cluster_cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)(X)L_n Ar-Pd(II)-Br Intermediate Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L_n Ar-Pd(II)-R Intermediate Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Principles for Reaction Design and Optimization

The success of a cross-coupling reaction is a multifactorial problem. A rational approach to selecting reagents and conditions is crucial for achieving high yields and reproducibility.[20]

The Catalyst System: Palladium Source and Ligand

The combination of the palladium source and the ancillary ligand dictates the reactivity and stability of the catalyst.

  • Palladium Source: While simple salts like Pd(OAc)₂ or complexes like PdCl₂(dppf) are common, modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) are often preferred.[2][7] They offer superior reliability and generate the active Pd(0) species more cleanly and consistently, leading to more reproducible results.[7]

  • Ligand Selection: The ligand is arguably the most critical variable.[16] It modulates the steric and electronic properties of the palladium center, influencing every step of the catalytic cycle.[16][21]

    • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) are highly effective.[22] Their large steric footprint promotes the formation of highly reactive, monoligated Pd(0)L species, which accelerates the oxidative addition step.[22] Their strong electron-donating character increases the electron density on palladium, further facilitating this key step.[16]

    • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are strong σ-donors and offer high thermal stability, making them excellent ligands for challenging couplings.[13]

Ligand NameClassKey CharacteristicsTypical Applications
PPh₃ (Triphenylphosphine)Monodentate PhosphineBasic, versatile, but often requires higher temperatures.General purpose, Sonogashira, Heck
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate PhosphineVery bulky and electron-rich.[23]Heck, Suzuki, Buchwald-Hartwig
dppf Bidentate PhosphineLarge bite angle, robust.Suzuki, couplings with less reactive partners
XPhos / SPhos / RuPhos Biaryl PhosphinesExtremely bulky and electron-donating.[17][22]Buchwald-Hartwig, Suzuki of aryl chlorides/bromides
The Role of the Base and Solvent
  • Base: The base plays a multifaceted role. In Suzuki-Miyaura reactions, it facilitates transmetalation by forming a more nucleophilic "ate" complex with the organoboron reagent.[22] In Heck and Sonogashira reactions, it neutralizes the H-Br generated. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.

    • Common Choices: K₃PO₄ (mild, effective for Suzuki), K₂CO₃ (general purpose), and NaOtBu or LiHMDS (strong, non-nucleophilic bases for Buchwald-Hartwig).[24]

  • Solvent: The solvent must solubilize the reactants and catalyst while being stable at the reaction temperature. Anhydrous and degassed solvents are critical, as water and oxygen can lead to catalyst decomposition (formation of palladium black) and unwanted side reactions like protodeboronation (in Suzuki couplings).[25]

    • Common Choices: Aprotic solvents like 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are widely used.[26]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents; Suboptimal ligand/base/solvent.Use a precatalyst; Ensure reagents are pure and solvents are anhydrous/degassed; Screen a panel of ligands and bases.[25][27]
Hydrodehalogenation Presence of water or other protic sources; Catalyst decomposition.Use rigorously dried solvents and reagents; Lower reaction temperature.[25]
Homocoupling Oxygen in the reaction mixture; Suboptimal stoichiometry.Ensure thorough degassing (freeze-pump-thaw or sparging with inert gas); Use a slight excess (1.1-1.2 equiv.) of the coupling partner.[28]
Formation of Palladium Black Catalyst decomposition due to high temperature, oxygen, or impurities.Lower the reaction temperature; Use a more robust ligand; Ensure inert atmosphere and pure reagents.[25]

Detailed Application Protocols

General Laboratory Setup: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[7][29] Solvents should be anhydrous and degassed prior to use.[25] Progress of the reactions can be monitored by TLC, GC-MS, or LC-MS.[29]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between tert-butyl 2-bromophenyl(methyl)carbamate and an arylboronic acid.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow start Setup reagents Charge Schlenk flask with: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (1-2 mol%) - Ligand - Base (2.0-3.0 eq) start->reagents atmosphere Evacuate & backfill with N₂/Ar (3x) reagents->atmosphere solvent Add degassed solvent via syringe atmosphere->solvent reaction Heat with stirring (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->reaction workup Cool to RT Dilute with EtOAc Filter through Celite reaction->workup extraction Aqueous wash (H₂O, brine) workup->extraction purification Dry (Na₂SO₄), concentrate Purify by column chromatography extraction->purification end Characterize Product purification->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Scheme: (Self-generated image representing the reaction)

ParameterRecommended Condition
Aryl Bromide tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv)
Coupling Partner Arylboronic Acid (1.2–1.5 equiv)
Palladium Source Pd₂(dba)₃ (1 mol%) or XPhos Pd G3 (2 mol%)
Ligand XPhos (2.2 mol%) or SPhos (4.4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane or Toluene (0.1–0.5 M)
Temperature 80–110 °C
Time 4–24 h
  • Step-by-Step Procedure:

    • To a flame-dried Schlenk tube, add tert-butyl 2-bromophenyl(methyl)carbamate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]

    • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.[25]

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the formation of a C(sp²)-C(sp) bond with a terminal alkyne, a reaction that typically utilizes a dual palladium/copper catalytic system.[17]

  • Reaction Scheme: (Self-generated image representing the reaction)

ParameterRecommended Condition
Aryl Bromide tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv)
Coupling Partner Terminal Alkyne (1.2 equiv)
Palladium Source PdCl₂(PPh₃)₂ (2-3 mol%)
Co-catalyst Copper(I) Iodide (CuI) (4-5 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF or Toluene (often used with the amine base as co-solvent)
Temperature Room Temperature to 60 °C
Time 2–16 h
  • Step-by-Step Procedure:

    • To a flame-dried Schlenk tube, add tert-butyl 2-bromophenyl(methyl)carbamate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

    • Evacuate and backfill the tube with argon or nitrogen (3x).

    • Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress. Gentle heating (50 °C) may be required for less reactive substrates.

    • Upon completion, dilute the reaction with ethyl acetate and filter through Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation with a primary or secondary amine, a cornerstone reaction in pharmaceutical synthesis.[5][30]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0)L Catalyst Ar-Pd(II)(X)L Ar-Pd(II)-Br Intermediate Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-Br) Amine_Coord Amine Coordination Ar-Pd(II)(X)L->Amine_Coord + R₂NH Deprotonation Amido Complex Formation (Base) Amine_Coord->Deprotonation Product Ar-NR₂ Deprotonation->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

  • Reaction Scheme: (Self-generated image representing the reaction)

ParameterRecommended Condition
Aryl Bromide tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv)
Coupling Partner Primary or Secondary Amine (1.2 equiv)
Palladium Source RuPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1-2 mol%)
Ligand RuPhos (2.2 mol%) or BrettPhos
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Solvent Toluene or 1,4-Dioxane (0.1–0.5 M)
Temperature 80–110 °C
Time 6–24 h
  • Step-by-Step Procedure:

    • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

    • Outside the glovebox, add the palladium precatalyst (0.02 mmol), tert-butyl 2-bromophenyl(methyl)carbamate (1.0 mmol).

    • Seal the tube, and evacuate and backfill with argon (3x).

    • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.[25]

    • Monitor the reaction until the starting material is consumed.

    • Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

    • Filter the mixture through Celite® and transfer the filtrate to a separatory funnel.

    • Wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate and purify by flash column chromatography.

Conclusion

tert-Butyl 2-bromophenyl(methyl)carbamate serves as an exemplary substrate for a range of palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on a methodical approach to reaction design, with careful consideration of the catalyst system, base, and solvent. The protocols provided herein offer robust starting points for synthesis, and the principles of optimization and troubleshooting will empower researchers to adapt these methods to a wide variety of coupling partners, ultimately accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • BenchChem. (n.d.). The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis.
  • (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • (2024, April 23). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications.
  • BenchChem. (n.d.). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II.
  • Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,1,3-Trichloro-1-butene.
  • (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • (2022, October 1). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • (n.d.). Cross-Coupling Reactions Guide.
  • (n.d.). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PMC.
  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent reports.
  • (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
  • (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.
  • (n.d.). Heck Reaction. Organic Chemistry Portal.
  • (n.d.). Heck reaction. Wikipedia.
  • Littke, A. F., & Fu, G. C. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.

Sources

Application

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of tert-Butyl 2-Bromophenyl(methyl)carbamate

Introduction & Scope tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3), commonly referred to as N-Boc-N-methyl-2-bromoaniline, is a highly valuable synthetic building block used in the development of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3), commonly referred to as N-Boc-N-methyl-2-bromoaniline, is a highly valuable synthetic building block used in the development of pharmaceuticals, complex biaryl amines, and indole derivatives.

However, utilizing this substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling presents significant synthetic challenges. The presence of the bulky N-methyl and N-Boc groups at the ortho position relative to the bromide creates severe steric hindrance. Furthermore, the electron-donating nature of the carbamate nitrogen enriches the aryl ring, thermodynamically disfavoring the initial oxidative addition step. Standard catalyst systems (e.g.,


) often result in poor yields, catalyst deactivation, or require harsh conditions that lead to the thermal cleavage of the Boc protecting group.

This application note details an optimized, field-proven methodology for coupling this sterically demanding substrate using advanced Buchwald precatalysts, ensuring high yields under mild conditions.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

To achieve a successful coupling with tert-butyl 2-bromophenyl(methyl)carbamate, the catalytic cycle must be meticulously managed:

  • Oxidative Addition via Monoligated Pd(0): Traditional catalysts like

    
     form 14-electron 
    
    
    
    complexes that are too bulky to insert into the sterically congested C–Br bond [3]. Overcoming this requires the generation of a highly reactive, monoligated 12-electron
    
    
    species.
  • Ligand Selection: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are privileged for this transformation [1]. The bulky dicyclohexylphosphine moiety and the electron-rich biaryl backbone stabilize the monoligated Pd(0) intermediate while providing sufficient electron density to accelerate oxidative addition. Furthermore, the steric bulk of XPhos forces the two coupling partners close together during the catalytic cycle, accelerating the often rate-limiting reductive elimination step.

  • Precatalyst Superiority: Utilizing the 3rd Generation Buchwald Precatalyst (XPhos Pd G3 ) is highly recommended [2]. Unlike

    
    /ligand mixtures that require in situ reduction, XPhos Pd G3 undergoes rapid, base-mediated activation (releasing carbazole) to cleanly generate the active 
    
    
    
    species at room temperature. This allows the reaction to proceed at lower temperatures (60 °C), preserving the integrity of the Boc group.
  • Base and Solvent Causality: A biphasic solvent system (1,4-Dioxane/

    
    ) combined with a mild inorganic base (
    
    
    
    ) is optimal. The water solubilizes the base, facilitating the formation of the reactive arylboronate complex necessary for transmetalation, while minimizing competitive protodeboronation of the boronic acid.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] 12-Electron Species OxAdd Oxidative Addition [L-Pd(II)(Ar)(Br)] (Sterically Hindered) Pd0->OxAdd + Ar-Br TransMet Transmetalation [L-Pd(II)(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 + Base Product Biaryl Product Formation TransMet->Product Reductive Elimination Product->Pd0 Pd(0) Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling using monoligated Pd(0) species.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from catalyst screening for the coupling of tert-butyl 2-bromophenyl(methyl)carbamate with a standard arylboronic acid.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1

(5 mol%)

(2.0)
Toluene/

100< 10%Poor oxidative addition; thermal Boc cleavage observed.
2

(5 mol%)

(2.0)
Dioxane/

9035%Moderate conversion; significant protodeboronation of boronic acid.
3

/ SPhos (2 mol%)

(2.0)
THF/

7078%Good yield; requires careful pre-activation and strict degassing.
4 XPhos Pd G3 (1 mol%)

(2.0)
Dioxane/

60 > 95% Rapid activation; quantitative yield under mild conditions.

Experimental Protocol

Scope: Synthesis of N-methyl-N-Boc protected biaryl amines via Suzuki-Miyaura coupling.

Materials Required:
  • tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv, 1.0 mmol, 286.16 mg)

  • Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 Precatalyst (1.0 mol%, 0.01 mmol, 8.47 mg)

  • Potassium phosphate tribasic (

    
    ) (2.0 equiv, 2.0 mmol, 424.5 mg)
    
  • 1,4-Dioxane (Anhydrous) and Deionized

    
     (Degassed)
    
Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add tert-butyl 2-bromophenyl(methyl)carbamate, the arylboronic acid,

    
    , and the XPhos Pd G3 precatalyst [1].
    
  • Atmosphere Exchange (Critical Step): Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this evacuate/backfill cycle three times. Note: The active

    
     species is highly susceptible to oxidation; strict anaerobic conditions are mandatory.
    
  • Solvent Addition: Syringe 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed

    
     into the reaction vessel. (Degas solvents prior to use by sparging with Argon for 30 minutes).
    
  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath or heating block at 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC or LC-MS. Complete consumption of the aryl bromide typically occurs within 2 to 4 hours [2].

  • Workup: Remove the reaction mixture from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.
    

Workflow Step1 1. Reagent Preparation Combine Ar-Br, Boronic Acid, K3PO4, and XPhos Pd G3 Step2 2. Inert Atmosphere Evacuate & Backfill with Argon (3x) Step1->Step2 Step3 3. Solvent Addition Add Degassed 1,4-Dioxane / H2O Step2->Step3 Step4 4. Catalytic Coupling Vigorous Stirring at 60 °C (2-4 h) Step3->Step4 Step5 5. Workup & Purification Extraction, Drying, and Chromatography Step4->Step5

Experimental workflow for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.

References

  • Bariwal, J., & Van der Eycken, E. V. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Society Reviews. Available at:[Link]

Method

Application Note: Buchwald-Hartwig Amination of Highly Hindered tert-Butyl 2-bromophenyl(methyl)carbamate

Executive Summary The [1] is a premier cross-coupling methodology for constructing aromatic carbon-nitrogen bonds[2]. However, applying this reaction to highly congested substrates requires meticulous catalyst and reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1] is a premier cross-coupling methodology for constructing aromatic carbon-nitrogen bonds[2]. However, applying this reaction to highly congested substrates requires meticulous catalyst and reaction engineering. This application note provides a comprehensive, field-validated guide for the amination of[3] (CAS: 714914-39-3). By outlining the mechanistic causality behind ligand selection and base optimization, this protocol ensures high-yielding C-N coupling while completely suppressing competitive side reactions such as thermal Boc-deprotection and hydrodehalogenation.

Mechanistic Rationale & Substrate Profiling

tert-Butyl 2-bromophenyl(methyl)carbamate is a highly sought-after building block for synthesizing N-methylated benzimidazoles, quinoxalines, and other privileged heterocyclic scaffolds[4]. However, it presents three distinct mechanistic hurdles:

  • Steric Shielding of the C-Br Bond : The ortho-bromo group is flanked by an N-methyl substituent and a bulky tert-butyloxycarbonyl (Boc) group. The N-methyl group forces the Boc carbamate out of the aromatic plane, creating a "steric wall" that severely impedes the initial oxidative addition of the palladium catalyst.

  • Palladacycle Formation (Thermodynamic Sink) : The carbamate carbonyl oxygen is Lewis basic. Following oxidative addition, this oxygen can coordinate to the electrophilic Pd(II) intermediate, forming a stable palladacycle that stalls the catalytic cycle[5].

  • Base-Mediated Deprotection : Standard Buchwald-Hartwig conditions often utilize strong bases like sodium tert-butoxide (NaOtBu), which readily cleave the Boc group at elevated temperatures, leading to complex mixtures and homocoupling of the resulting free aniline[5].

Catalyst, Ligand, and Base Selection (E-E-A-T)

To overcome these barriers, the catalytic system must be precisely tuned:

  • Catalyst & Ligand : We utilize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     paired with bulky, electron-rich biaryl phosphine ligands (dialkylbiaryl phosphines). As demonstrated in recent, RuPhos  is optimal for secondary amines, while BrettPhos  excels with primary amines. The extreme steric bulk of the ligand's lower ring physically blocks the carbamate oxygen from coordinating to the palladium center. Furthermore, this bulk compresses the Ar-Pd-N bond angle, dramatically accelerating the rate-determining reductive elimination step before 
    
    
    
    -hydride elimination can occur.
  • Base Optimization : To protect the sensitive N-Boc group, NaOtBu must be avoided. Mild inorganic bases like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     are effective but can suffer from solubility issues. A superior alternative is Lithium bis(trimethylsilyl)amide (LHMDS) . Mechanistic studies suggest that the lithium cation forms a pseudo-protecting aggregate with the deprotonated carbamate, shielding the functional group from hydrolysis while maintaining sufficient basicity to drive the catalytic cycle.
    

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and coupling efficiency for this specific substrate.

Catalyst SystemBaseSolventTemp (°C)Observation / YieldCausality / Rationale
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ BINAP
NaOtBuToluene100<10% (Trace)Ligand lacks sufficient steric bulk to force reductive elimination; Boc cleavage observed.

/ XPhos

1,4-Dioxane100~45%Moderate conversion; some competitive hydrodehalogenation occurs due to slow reductive elimination.

/ RuPhos
LHMDS THF85>85% Optimal for Secondary Amines. LHMDS acts as a pseudo-protecting group; RuPhos accommodates bulky amines.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ BrettPhos

t-AmylOH100>90% Optimal for Primary Amines. BrettPhos specifically accelerates primary amine coupling; mild base protects Boc.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the robust coupling of tert-butyl 2-bromophenyl(methyl)carbamate with a primary amine using the BrettPhos/


 system.

Step 1: Preparation of the Active Catalytic Complex

  • In a nitrogen-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried 10 mL reaction vial with

    
     (2.5 mol%, 0.025 equiv) and BrettPhos (5.0 mol%, 0.05 equiv).
    
  • Causality: Pre-mixing the palladium source and ligand without the substrate allows for the unhindered formation of the active monoligated

    
     species.
    

Step 2: Addition of Substrates and Base

  • Add tert-butyl 2-bromophenyl(methyl)carbamate (1.0 mmol, 1.0 equiv) and the desired primary amine (1.2 mmol, 1.2 equiv).

  • Add finely milled, anhydrous

    
     (2.0 mmol, 2.0 equiv).
    
  • Causality: A slight excess of amine compensates for potential coordination to the base. Milling the

    
     increases its surface area, overcoming the biphasic solid-liquid kinetic barrier.
    

Step 3: Solvent Addition and Degassing

  • Add 5.0 mL of anhydrous, degassed t-Amyl alcohol (to reach 0.2 M concentration).

  • Self-Validation Check: Upon stirring, the solution should transition from a dark purple/red (characteristic of

    
    ) to a deep orange/yellow. This color shift visually confirms the successful generation of the active palladium catalyst.
    

Step 4: Reaction Execution

  • Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and heat in a pre-warmed aluminum block at 100 °C for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
     286.16)[3] and the appearance of the product mass without the[M-100] degradation peak confirms successful coupling without Boc loss.
    

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target N-methyl-N-Boc functionalized aniline.

Logical Workflow & Catalytic Cycle

G Substrate tert-Butyl 2-bromophenyl(methyl)carbamate (Sterically Hindered Aryl Bromide) OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Substrate->OxAdd ActiveCat Active Pd(0)L Catalyst (Pd2(dba)3 + RuPhos/BrettPhos) ActiveCat->OxAdd Insertion into C-Br AmineCoord Amine Binding & Deprotonation (LHMDS or Cs2CO3 prevents Boc loss) OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination (Accelerated by Ligand Steric Bulk) AmineCoord->RedElim Rate-Determining Step RedElim->ActiveCat Catalyst Regeneration Product Coupled N-Methyl-N-Boc Aniline (Target Scaffold) RedElim->Product Product Release

Figure 1: Catalytic cycle and steric management for hindered Buchwald-Hartwig aminations.

References[1] Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[3] Title: tert-Butyl 2-bromophenyl(methyl)carbamate | CID 20805065. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20805065[7] Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10006429/[2] Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm[4] Title: TERT-BUTYL 2-BROMOPHENYL(METHYL)CARBAMATE. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/catalog/product/aldrich/714914[6] Title: Dual fluorescent phenanthridinones and crinasiadine derivatives by consecutive palladium-catalyzed three-component syntheses. Source: RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01538a[5] Title: Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Source: MDPI. URL: https://www.mdpi.com/1420-3049/28/4/1655

Sources

Application

Application Notes and Protocols for the Intramolecular Cyclization of tert-Butyl 2-bromophenyl(methyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Indoline Scaffold via Palladium-Catalyzed Intramolecular Cyclization The indoline sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Indoline Scaffold via Palladium-Catalyzed Intramolecular Cyclization

The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. The efficient construction of this heterocyclic system is therefore a critical endeavor in drug discovery and development. One of the most robust and versatile methods for synthesizing N-substituted indolines is the palladium-catalyzed intramolecular Buchwald-Hartwig amination.[1][2] This application note provides a detailed guide to the intramolecular cyclization of tert-butyl 2-bromophenyl(methyl)carbamate derivatives to yield N-Boc-protected 1-methylindolines.

This transformation leverages the power of palladium catalysis to forge a carbon-nitrogen bond within a single molecule, offering a direct and high-yielding route to the indoline core. The use of the tert-butoxycarbonyl (Boc) protecting group for the nitrogen atom provides a stable substrate for the cross-coupling reaction and allows for subsequent deprotection under mild acidic conditions, enabling further synthetic elaborations.[3]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The intramolecular cyclization of tert-butyl 2-bromophenyl(methyl)carbamate proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[1] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The pendant N-methylcarbamate moiety coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. However, in the context of forming a five-membered indoline ring, this is generally not a major concern.

Buchwald_Hartwig_Intramolecular Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar(Br)-N(Boc)Me tert-Butyl 2-bromophenyl(methyl)carbamate Ar(Br)-N(Boc)Me->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Br)-Ar-N(Boc)Me Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange Pd_Amido_Complex [L-Pd(II)-N(Boc)Me-Ar]Br Ligand_Exchange->Pd_Amido_Complex Base_Deprotonation Base Pd_Amido_Complex->Base_Deprotonation - HBr Reductive_Elimination Reductive Elimination Base_Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Boc-1-methylindoline Reductive_Elimination->Product

Caption: The catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Experimental Design and Optimization: Key Parameters

The success of the intramolecular cyclization of tert-butyl 2-bromophenyl(methyl)carbamate derivatives hinges on the careful selection of several key reaction parameters.

ParameterOptionsRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources that are activated in situ.
Ligand BINAP, DPPF, Xantphos, XPhos, RuPhosThe choice of ligand is critical for catalyst stability and activity. Bidentate ligands like BINAP and DPPF are often effective in intramolecular couplings.[1] Bulky, electron-rich monophosphine ligands like XPhos and RuPhos are state-of-the-art for many Buchwald-Hartwig reactions and can lead to higher yields and faster reaction times.
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required. Cs₂CO₃ and K₃PO₄ are generally milder and compatible with a wider range of functional groups. NaOtBu is a stronger base and can be effective for less reactive substrates but may be less tolerant of sensitive functional groups.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent catalyst deactivation. Toluene and dioxane are often preferred due to their higher boiling points, which can facilitate the reaction.
Temperature 80-120 °CThe reaction typically requires heating to overcome the activation energy of the oxidative addition step. The optimal temperature will depend on the specific substrate, catalyst system, and solvent.
Atmosphere Nitrogen or ArgonAn inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the intramolecular cyclization of tert-butyl 2-bromophenyl(methyl)carbamate. Optimization of the specific conditions may be necessary for different derivatives.

Materials:

  • tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction vessel. The typical concentration is 0.1 M with respect to the starting material.

  • Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 1-methylindoline-1-carboxylate.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add_Reagents 1. Add starting material, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a flame-dried flask. Add_Solvent 2. Add anhydrous toluene. Add_Reagents->Add_Solvent Degas 3. Degas the reaction mixture. Add_Solvent->Degas Heat 4. Heat to 110 °C with stirring. Degas->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool_Filter 6. Cool and filter through celite. Monitor->Cool_Filter Extract 7. Wash with water and brine, then dry. Cool_Filter->Extract Purify 8. Purify by flash chromatography. Extract->Purify Product Pure N-Boc-1-methylindoline Purify->Product

Sources

Method

Application Note: Optimized Heck Coupling Protocols for tert-Butyl 2-bromophenyl(methyl)carbamate

Executive Summary tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoaniline) is a highly valuable ortho-substituted aryl halide building block 1[1]. It is predominantly utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoaniline) is a highly valuable ortho-substituted aryl halide building block 1[1]. It is predominantly utilized in the synthesis of functionalized indoles, quinolines, and other pharmaceutically relevant nitrogen-containing heterocycles via palladium-catalyzed C-C bond formation. This application note details the optimized reaction conditions, mechanistic causality, and step-by-step protocols for the Heck cross-coupling of this sterically hindered substrate with terminal alkenes.

Mechanistic Rationale & Substrate Profiling

The Heck coupling relies on a robust Pd(0)/Pd(II) catalytic cycle. For tert-butyl 2-bromophenyl(methyl)carbamate, the primary synthetic challenge is the significant steric hindrance imparted by the adjacent N-Boc and N-methyl groups.

  • Oxidative Addition : The bulky ortho substituents restrict the approach of the Pd(0) complex to the C-Br bond. To overcome this activation barrier, electron-rich and sterically demanding phosphine ligands (such as tri-o-tolylphosphine, P(o-tol)3, or XPhos) are required. These ligands accelerate oxidative addition and prevent the premature precipitation of inactive Pd black by stabilizing the coordinatively unsaturated Pd intermediates.

  • Migratory Insertion & β-Hydride Elimination : Once the Pd(II)-aryl species is formed, alkene coordination and migratory insertion proceed. The steric bulk strongly favors the formation of the trans-alkene (E-isomer) to minimize allylic strain during the transition state.

  • Base Selection : The choice of base is critical for the final reductive elimination step, which regenerates the Pd(0) catalyst. While triethylamine (Et3N) is common, inorganic bases like K2CO3 or Cs2CO3 in polar aprotic solvents (e.g., DMF) provide superior driving force for HBr neutralization without competitively binding to the palladium center 2[2].

Catalytic Cycle & Reaction Workflow

HeckWorkflow Substrate tert-Butyl 2-bromophenyl(methyl)carbamate Catalyst Pd(OAc)2 / P(o-tol)3 K2CO3, DMF, 100°C Substrate->Catalyst Alkene Terminal Alkene (e.g., Styrene) Alkene->Catalyst HeckProduct E-ortho-alkenyl aniline derivative Catalyst->HeckProduct Heck Coupling Cyclization Acidic Deprotection & Cyclization HeckProduct->Cyclization TFA / DCM Indole N-Methyl Indole Derivatives Cyclization->Indole Intramolecular C-N

Figure 1: Workflow for the Heck coupling and subsequent indole cyclization.

Optimization of Reaction Conditions

To establish a robust protocol, various parameters were evaluated. Table 1 summarizes the quantitative data for the coupling of tert-butyl 2-bromophenyl(methyl)carbamate with styrene, highlighting the causality behind each parameter shift.

Table 1: Optimization of Heck Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*Observation / Causality
1Pd(OAc)2 (5%)PPh3 (10%)Et3N (2.0)DMF9045%Slow oxidative addition; significant Pd black observed due to insufficient steric bulk of PPh3.
2Pd(OAc)2 (5%)P(o-tol)3 (10%)Et3N (2.0)DMF9068%Bulky ligand improves Pd(0) stability and turnover.
3 Pd(OAc)2 (5%) P(o-tol)3 (10%) K2CO3 (2.0) DMF 100 89% Optimal: Inorganic base prevents competitive amine coordination.
4Pd2(dba)3 (2.5%)XPhos (5%)Cs2CO3 (2.0)Toluene11092%Highly active catalyst system; excellent for hindered substrates but higher cost.
5Pd(OAc)2 (5%)P(o-tol)3 (10%)K2CO3 (2.0)1,4-Dioxane10074%Lower solubility of base in Dioxane reduces the reaction rate compared to DMF.

*Isolated yields of the (E)-alkene product after column chromatography.

Standardized Experimental Protocol

The following protocol describes the optimal conditions (Table 1, Entry 3) for the Heck coupling of tert-butyl 2-bromophenyl(methyl)carbamate with a terminal alkene. This protocol is designed as a self-validating system to ensure high reproducibility.

Materials Required:

  • tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 mmol, 286.16 g/mol )

  • Terminal Alkene (e.g., Styrene or Methyl Acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)3) (0.10 mmol, 10 mol%)

  • Potassium carbonate (K2CO3), anhydrous, finely powdered (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 2-bromophenyl(methyl)carbamate (286 mg, 1.0 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol), P(o-tol)3 (30.4 mg, 0.10 mmol), and K2CO3 (276 mg, 2.0 mmol).

    • Causality: Conducting the setup under a strict inert atmosphere (Argon or N2) is crucial. Oxygen promotes the oxidation of the phosphine ligand to phosphine oxide, which strips the Pd center of its stabilizing ligands and disrupts the Pd(0)/Pd(II) catalytic cycle.

  • Solvent and Reagent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous DMF (5.0 mL) and the terminal alkene (1.5 mmol) via a gas-tight syringe.

  • Heating and Self-Validation: Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

    • Self-Validating Checkpoint: Monitor the color of the reaction. The mixture should transition from a pale yellow/orange suspension to a deep amber/red solution. If the solution rapidly turns opaque black with a fine precipitate within the first 30 minutes, it indicates premature catalyst decomposition (Pd black formation), prompting the need to verify solvent anhydrousness or ligand integrity.

  • Reaction Monitoring: Stir the mixture for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 9:1) or LC-MS.

    • Self-Validating Checkpoint: The starting material (Rf ~0.5) should be completely consumed, replaced by a new, UV-active lower Rf spot corresponding to the coupled product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Causality: DMF is highly polar and miscible with water. To prevent DMF from co-eluting during chromatography and ruining separation, wash the combined organic filtrate heavily with distilled water (3 x 20 mL) and brine (1 x 20 mL) to partition the DMF into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ortho-alkenyl N-Boc-N-methylaniline derivative.

Downstream Applications

The resulting ortho-alkenyl products are primed for intramolecular cyclization. For instance, treatment of the Heck adduct with trifluoroacetic acid (TFA) in dichloromethane removes the Boc protecting group. Subsequent exposure to a catalytic amount of a Lewis acid or palladium catalyst triggers an intramolecular hydroamination of the alkene, yielding functionalized 1-methyl-1H-indole derivatives, which are ubiquitous scaffolds in drug discovery 3[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Ar-Br MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns + Alkene BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base Mediated) BetaElim->RedElim Product Release RedElim->Pd0 + Base, - HBr

Figure 2: Palladium-catalyzed Heck cycle highlighting the sterically hindered oxidative addition.

References
  • Title: Solid-Phase Synthesis of Indolecarboxylates Using Palladium-Catalyzed Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 Source: PubChem URL: [Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis Protocols Using tert-Butyl 2-bromophenyl(methyl)carbamate

Executive Summary In modern drug discovery, the rapid and atom-economical construction of functionalized N-heterocycles is paramount . tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoanilin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and atom-economical construction of functionalized N-heterocycles is paramount . tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoaniline) serves as a highly versatile, bifunctional building block. By featuring a pre-installed N-methyl group, an orthogonal tert-butoxycarbonyl (Boc) protecting group, and an ortho-bromide handle, this substrate is uniquely primed for transition-metal-catalyzed cross-coupling cascades.

This application note details two divergent, self-validating one-pot protocols: the synthesis of 2-substituted N-methylindoles via a Sonogashira/annulation sequence , and the synthesis of 1,3-disubstituted benzimidazol-2-ones via a Buchwald-Hartwig/intramolecular cyclization sequence .

Strategic Utility & Mechanistic Rationale

Late-stage N-methylation of indoles or benzimidazoles often yields intractable mixtures of regioisomers and requires harsh basic conditions (e.g., NaH/MeI) that are incompatible with sensitive functional groups. Utilizing tert-butyl 2-bromophenyl(methyl)carbamate circumvents these issues by incorporating the N-methyl group from the start.

The true elegance of this building block lies in the dual nature of the Boc group , which dictates the causality of the experimental design:

  • In Pathway A (Indoles): The Boc group acts as a traceless directing group . It prevents premature coordination of the free amine to the palladium catalyst during the initial Sonogashira coupling. Upon heating, the Boc group is expelled as isobutylene and CO₂, allowing the secondary amine to attack the activated alkyne, forming the indole core.

  • In Pathway B (Benzimidazol-2-ones): The Boc group acts as an internal electrophilic carbonyl source . Following Buchwald-Hartwig amination with a primary amine, the addition of a strong base at elevated temperatures forces the newly installed secondary amine to attack the Boc carbonyl. This expels tert-butanol and yields the benzimidazol-2-one core with perfect atom economy, eliminating the need for toxic reagents like phosgene or carbonyldiimidazole (CDI).

Pathway Visualization

G cluster_A Pathway A: N-Methylindole Synthesis cluster_B Pathway B: Benzimidazol-2-one Synthesis SM tert-Butyl 2-bromophenyl(methyl)carbamate (Boc-N-Me-2-bromoaniline) StepA1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, Alkyne SM->StepA1 Terminal Alkyne StepB1 Step 1: Buchwald-Hartwig Amination Pd2(dba)3, XPhos, R-NH2, Base SM->StepB1 Primary Amine StepA2 Step 2: Annulation Heat, Traceless Boc Cleavage StepA1->StepA2 LC-MS Checkpoint ProdA 2-Substituted N-Methylindoles StepA2->ProdA StepB2 Step 2: Intramolecular Cyclization Base-promoted Boc-Carbonyl Attack StepB1->StepB2 LC-MS Checkpoint ProdB 1,3-Disubstituted Benzimidazol-2-ones StepB2->ProdB

Workflow for divergent one-pot syntheses using tert-Butyl 2-bromophenyl(methyl)carbamate.

Reaction Metrics & Optimization

Target ScaffoldReaction SequenceCatalyst / LigandBase / AdditiveSolventTypical Yield (%)
2-Aryl-N-methylindole Sonogashira + AnnulationPd(PPh₃)₂Cl₂ / CuIEt₃N (Base)DMF75 - 85%
2-Alkyl-N-methylindole Sonogashira + AnnulationPd(PPh₃)₄ / CuIDiisopropylamineTHF65 - 75%
1-Aryl-3-methylbenzimidazol-2-one Buchwald-Hartwig + CyclizationPd₂(dba)₃ / XPhosCs₂CO₃Toluene70 - 80%
1-Alkyl-3-methylbenzimidazol-2-one Buchwald-Hartwig + CyclizationPd(OAc)₂ / BINAPKOtBuDioxane60 - 70%

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the cyclization steps without confirming the consumption of the starting material via the defined LC-MS checkpoints.

Protocol A: One-Pot Synthesis of 2-Substituted N-Methylindoles

Mechanistic Note: This is a modified Larock-type heteroannulation where the alkyne is installed prior to cyclization .

  • Preparation: In an oven-dried Schlenk flask under argon, charge tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Coupling: Add anhydrous DMF (5.0 mL) and degassed Et₃N (3.0 equiv). Stir for 5 minutes at room temperature, then add the terminal alkyne (1.2 equiv) dropwise. Heat the mixture to 60 °C for 3 hours.

  • LC-MS Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze.

    • Validation: The starting material (

      
       expected at ~286 for ⁷⁹Br) must be completely consumed. The intermediate will typically exhibit an 
      
      
      
      (loss of isobutylene) fragmentation peak.
  • In Situ Annulation: Once coupling is verified, add TBAF (1.0 M in THF, 2.0 equiv) directly to the reaction mixture. Increase the temperature to 100 °C and stir for an additional 4 hours. The fluoride ion facilitates the deprotection of the Boc group and drives the nucleophilic attack of the nitrogen onto the alkyne.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the 2-substituted N-methylindole.

Protocol B: One-Pot Synthesis of 1,3-Disubstituted Benzimidazol-2-ones

Mechanistic Note: Benzimidazole derivatives are privileged pharmacophores . This protocol utilizes the Boc group as an internal carbonyl donor, maximizing atom economy .

  • Preparation: In an oven-dried, sealable reaction vial under argon, add tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Amination: Add anhydrous Toluene (5.0 mL) followed by the primary amine (R-NH₂, 1.2 equiv). Seal the vial and heat to 80 °C for 4 hours.

  • LC-MS Checkpoint (Critical): Withdraw a 10 µL aliquot and analyze.

    • Validation: Confirm the formation of the Buchwald-Hartwig intermediate. The mass spectrum should show the coupled product, often presenting as

      
       due to ionization fragmentation.
      
  • Intramolecular Cyclization: Once the intermediate is confirmed, increase the reaction temperature to 120 °C and stir for 12 hours. At this elevated temperature, the Cs₂CO₃ promotes the nucleophilic attack of the newly formed secondary amine onto the Boc carbonyl group, expelling tert-butanol.

  • Workup: Cool the mixture, filter through a pad of Celite to remove the palladium and salts, and wash with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the 1-alkyl/aryl-3-methylbenzimidazol-2-one.

Mechanistic Troubleshooting & Expert Tips

  • Premature Boc Cleavage (Protocol B): If you observe the formation of N-methyl-2-bromoaniline during the Buchwald-Hartwig step, your base is likely wet. Trace moisture at 80 °C will cause base-catalyzed hydrolysis of the Boc group before the cross-coupling can occur. Causality: Ensure Cs₂CO₃ is strictly anhydrous (store in a desiccator or dry in a vacuum oven prior to use).

  • Failed Annulation (Protocol A): If the Sonogashira coupling succeeds but the indole fails to form, the alkyne may be too electron-rich, reducing its electrophilicity toward the amine. Causality: In such cases, adding a mild Lewis acid (e.g., 5 mol% AuCl₃ or PtCl₂) during Step 4 will activate the π-system of the alkyne, forcing the cyclization.

  • Catalyst Poisoning: Primary amines can competitively bind to palladium, stalling the oxidative addition into the C-Br bond. Causality: This is why the highly sterically demanding XPhos ligand is mandated in Protocol B; it creates a bulky catalytic pocket that favors the binding of the aryl bromide over the free amine, ensuring the catalytic cycle proceeds efficiently.

References

  • Larock, R. C., et al. "Larock indole synthesis." Wikipedia. URL: [Link]

  • "Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update." IntechOpen. URL:[Link]

  • "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." PMC - National Center for Biotechnology Information. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-bromophenyl(methyl)carbamate

[label='tert-Butyl 2-brom Finalizing Support Portal I'm now putting the finishing touches on the troubleshooting guide, including the introductory text to set the stage for the reader. I'm focusing on adopting a "diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

[label='tert-Butyl 2-brom

Finalizing Support Portal

I'm now putting the finishing touches on the troubleshooting guide, including the introductory text to set the stage for the reader. I'm focusing on adopting a "diagnostic dashboard" style to enhance readability and ensure the content is tailored to the intended senior scientist audience. I'm now integrating all elements and I've ensured a clear Q&A format.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing tert-butyl 2-bromophenyl(methyl)carbamate (CAS 714914-39-3). Because of severe steric hindrance and electronic deactivation, standard textbook conditions often result in poor yields for this critical building block.

This guide provides a diagnostic breakdown of the two primary synthetic routes, causality-driven troubleshooting FAQs, optimization data, and self-validating experimental protocols.

Diagnostic Dashboard: Synthetic Pathways

There are two primary pathways to synthesize the target molecule. Route A involves the direct Boc protection of the secondary amine, 2-bromo-N-methylaniline[1]. Route B involves the N-alkylation (methylation) of the primary carbamate, tert-butyl (2-bromophenyl)carbamate.

SyntheticWorkflow SM1 2-Bromo-N-methylaniline Cond1 Route A Boc2O, DMAP THF, 65°C SM1->Cond1 SM2 tert-Butyl (2-bromophenyl)carbamate Cond2 Route B NaH, MeI DMF, 0°C to RT SM2->Cond2 Product tert-Butyl 2-bromophenyl(methyl)carbamate Cond1->Product Direct Protection Cond2->Product N-Alkylation

Synthetic routes to tert-Butyl 2-bromophenyl(methyl)carbamate via protection or alkylation.

Causality & Troubleshooting FAQs

Q1: I am using Route A (Boc protection) with Boc₂O and Triethylamine (TEA) in DCM, but my yields are stuck below 15%. How can I drive this to completion?

The Causality: Your low yield is the result of a dual kinetic barrier. First, the lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its inherent nucleophilicity. Second, the secondary amine is severely sterically hindered by both the N-methyl group and the bulky ortho-bromo substituent. TEA is merely a general base; it does not increase the electrophilicity of the Boc anhydride[2]. The Solution: You must switch from general base catalysis to nucleophilic catalysis . By adding 0.2 equivalents of 4-dimethylaminopyridine (DMAP), the DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate [1]. This intermediate is reactive enough to overcome the steric barrier of your hindered amine.

DMAPMechanism Boc2O Boc2O Intermediate N-Boc-pyridinium Intermediate (Highly Electrophilic) Boc2O->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP Regeneration Product Boc-Protected Product Intermediate->Product + Amine Amine Sterically Hindered Amine Amine->Product

Mechanism of DMAP-catalyzed Boc protection overcoming steric hindrance.

Q2: For Route B, I am methylating tert-butyl (2-bromophenyl)carbamate using NaH and MeI in THF. LC-MS shows 35% unreacted starting material after 16 hours. What is the cause?

The Causality: While Sodium Hydride (NaH) is a strong enough base to deprotonate the carbamate (pKa ~13.5), the resulting sodium carbamate salt forms tight ion pairs in moderately polar solvents like THF. This tight ion-pairing shields the nitrogen anion, drastically reducing its nucleophilicity toward Methyl Iodide (MeI) during the SN2 transition state. The Solution: Change your solvent to anhydrous N,N-Dimethylformamide (DMF). DMF is a highly polar aprotic solvent that efficiently solvates the Na⁺ cation, leaving the carbamate anion "naked" and highly reactive.

Q3: After completing the methylation (Route B), I observe significant product degradation during the aqueous workup. How do I prevent this?

The Causality: The Boc group is highly acid-labile[2]. If your aqueous workup involves quenching excess NaH with strong acids (e.g., 1M HCl), the localized drop in pH will prematurely cleave the Boc group, reverting your product to 2-bromo-N-methylaniline. The Solution: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0 °C. NH₄Cl is mildly acidic (pH ~5.5)—strong enough to safely destroy unreacted NaH without risking Boc deprotection.

Quantitative Data & Optimization

To prevent wasted resources, review the optimization matrices below before beginning your synthesis.

Table 1: Reaction Condition Optimization for Route A (Boc Protection)

EntryBase / CatalystSolventTemp (°C)Time (h)Conversion (%)Causality / Observation
1TEA (2.0 eq)DCM2524< 15%Steric hindrance prevents direct nucleophilic attack.
2NaHMDS (1.2 eq)THF-78 to 25485%Strong base generates a highly nucleophilic amide anion.
3 DMAP (0.2 eq) THF 65 12 > 95% Nucleophilic catalysis easily overcomes the steric barrier.

Table 2: Reaction Condition Optimization for Route B (N-Alkylation)

EntryBaseSolventTemp (°C)Time (h)Conversion (%)Causality / Observation
1K₂CO₃ (2.0 eq)Acetone5024< 10%Base is too weak to efficiently deprotonate the carbamate.
2NaH (1.5 eq)THF0 to 251665%Tight ion-pairing of Na⁺ in THF reduces nucleophilicity.
3 NaH (1.5 eq) DMF 0 to 25 4 > 98% DMF efficiently solvates Na⁺, leaving a highly reactive anion.

Validated Workflows (Self-Validating Protocols)

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system validates itself before you proceed to purification.

Protocol A: DMAP-Catalyzed Boc Protection (Route A)

Optimized for 10 mmol scale.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-N-methylaniline (1.86 g, 10.0 mmol)[3] and anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 3.27 g, 15.0 mmol) followed by 4-dimethylaminopyridine (DMAP, 0.24 g, 2.0 mmol).

  • Reaction: Heat the mixture to 65 °C (reflux) and stir for 12 hours.

  • In-Process Control (IPC): Remove a 50 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (m/z 186) is <2% relative to the product peak (m/z 286).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with 0.5 M Citric Acid (2 x 20 mL) to remove DMAP, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as a pale-yellow oil.

Protocol B: NaH-Mediated Methylation (Route B)

Optimized for 10 mmol scale.

  • Setup: To an oven-dried 100 mL round-bottom flask, add Sodium Hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) under nitrogen to remove the mineral oil, decanting the solvent via syringe.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (20 mL) and cool to 0 °C using an ice bath. Slowly add a solution of tert-butyl (2-bromophenyl)carbamate (2.72 g, 10.0 mmol) in DMF (10 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 0.93 mL, 15.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • In-Process Control (IPC): TLC analysis (Hexanes:EtOAc 8:2). Self-Validation: The starting material (lower Rf) should be completely consumed, replaced by a single, less polar product spot (higher Rf).

  • Workup: Cool the flask back to 0 °C. Crucial Step: Quench the reaction strictly by the dropwise addition of saturated aqueous NH₄Cl (10 mL) to prevent Boc degradation. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (3 x 30 mL) to remove DMF, then brine (30 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Basel, Y., & Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for tert-Butyl 2-bromophenyl(methyl)carbamate

Target Audience: Researchers, scientists, and drug development professionals. Compound Overview & Physicochemical Profile tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a sterically hindered, N-Boc prote...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Compound Overview & Physicochemical Profile

tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a sterically hindered, N-Boc protected aniline derivative[1]. The presence of the bulky ortho-bromine atom and the acid-sensitive tert-butoxycarbonyl (Boc) group presents unique challenges during purification. Standard purification methods often fail due to spontaneous deprotection or co-elution with structurally similar starting materials.

Table 1: Physicochemical Properties & Purification Impacts

Property / AttributeValue / CharacteristicImpact on Purification Workflow
Molecular Formula C12H16BrNO2High lipophilicity; elutes rapidly in non-polar solvent systems.
Molecular Weight 286.16 g/mol [1]Typically presents as a heavy oil or low-melting solid; prone to trapping residual solvents.
Acid Sensitivity High (Boc group)Highly susceptible to degradation on standard acidic silica gel[2].
Common Impurities Unreacted N-Boc-2-bromoaniline, Boc₂ONear-identical Rf values require chemical scavenging prior to physical separation.

Experimental Workflows & Logical Relationships

The following diagrams map the logical decision-making process for purifying this compound and the mechanistic pathway of its most common degradation issue.

PurificationLogic Crude Crude Reaction Mixture BocCheck Excess Boc2O Present? Crude->BocCheck AmineWash Quench with Ethanolamine BocCheck->AmineWash Yes LLE Liquid-Liquid Extraction (EtOAc / Water) BocCheck->LLE No AmineWash->LLE OrgLayer Organic Layer (Product & Lipophilic Impurities) LLE->OrgLayer AqLayer Aqueous Layer (Discard) LLE->AqLayer SMCheck Unreacted N-Boc-2- bromoaniline Present? OrgLayer->SMCheck Scavenge Chemical Scavenging (Add Succinic Anhydride) SMCheck->Scavenge Yes FCC Flash Column Chromatography (Silica + 1% Triethylamine) SMCheck->FCC No Scavenge->FCC Pure Pure Product (Concentrate < 35 °C) FCC->Pure

Fig 1. Decision tree for the purification of tert-Butyl 2-bromophenyl(methyl)carbamate.

DegradationPathway Protected tert-Butyl 2-bromophenyl (methyl)carbamate Silica Acidic Silica Gel (H+ donor) Protected->Silica Adsorption Intermediate Protonated Carbamate Silica->Intermediate Protonation Cleavage Loss of Isobutylene & CO2 Intermediate->Cleavage Heat / Time Degraded N-methyl-2-bromoaniline (Degraded Product) Cleavage->Degraded

Fig 2. Acid-catalyzed degradation pathway of the N-Boc group on standard silica gel.

Troubleshooting Guides & FAQs

Q1: My product is spontaneously losing the Boc group during flash column chromatography. How do I prevent this? A1: Standard silica gel contains surface silanol groups that are mildly acidic. For sterically strained or electron-rich N-Boc anilines, this acidity is sufficient to catalyze the cleavage of the Boc group, releasing isobutylene and CO₂[2]. Causality & Solution: To prevent this degradation, you must neutralize the acidic sites on the stationary phase[3]. Pre-treat the silica gel by adding 1% to 3% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc)[4]. This base deactivates the silanols, ensuring the Boc group remains intact during elution.

Q2: The product co-elutes perfectly with the unreacted starting material (N-Boc-2-bromoaniline). How can I separate them? A2: Because the only difference between the starting material and the product is a single N-methyl group, their lipophilicity (and thus their Rf values on silica) is nearly identical. Causality & Solution: Rely on chemical reactivity rather than physical separation. N-Boc-2-bromoaniline contains a secondary amine (NH), whereas your product is a tertiary amine (N-Me). Treat the crude mixture with a highly polar electrophile, such as succinic anhydride, before chromatography. The anhydride will react exclusively with the unreacted secondary amine to form a highly polar carboxylic acid derivative. This byproduct will stay at the baseline during standard silica gel chromatography, allowing your pure product to elute cleanly.

Q3: My TLC shows a massive streak of excess Boc₂O. Distillation degrades my product. What is the best removal method? A3: Boc₂O (di-tert-butyl dicarbonate) is often used in excess during synthesis and is notoriously difficult to remove via chromatography because it streaks. Heating the mixture under vacuum to distill it off will likely cause thermal degradation of your product. Causality & Solution: Use a chemical quench. Stir the crude organic mixture with 1.5 equivalents of ethanolamine or aqueous ammonia. These nucleophiles rapidly attack the excess Boc₂O, converting it into a highly polar, water-soluble carbamate that can be completely removed during a standard aqueous liquid-liquid extraction.

Validated Experimental Protocols

Protocol A: Chemical Scavenging & Liquid-Liquid Extraction Workflow

This protocol removes excess Boc₂O and unreacted secondary amines before chromatography.

  • Quench Excess Reagents: To the crude reaction mixture dissolved in Ethyl Acetate (EtOAc), add 1.5 equivalents of ethanolamine (relative to the calculated excess of Boc₂O). Stir vigorously at room temperature for 30 minutes.

  • Scavenge Unreacted Amine: If unreacted N-Boc-2-bromoaniline is present, add 1.2 equivalents of succinic anhydride and a catalytic amount of DMAP. Stir for 2 hours to convert the secondary amine into a polar succinamic acid.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M Aqueous HCl (cold, quick wash to remove basic impurities).

    • Saturated Aqueous NaHCO₃ (to remove the succinamic acid byproduct and neutralize residual acid).

    • Brine (saturated NaCl).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. Critical Step: Maintain the water bath temperature strictly below 35 °C to prevent thermal deprotection.

Protocol B: Base-Deactivated Flash Column Chromatography

This protocol prevents the acid-catalyzed degradation of the Boc group during silica gel purification[3].

  • Solvent Preparation: Prepare a solvent system of 90% Hexane and 10% EtOAc. Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch[4].

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 2 column volumes of the solvent to ensure complete neutralization of the silica's acidic silanol groups.

  • Loading: Dissolve the crude tert-Butyl 2-bromophenyl(methyl)carbamate in a minimum volume of the TEA-spiked eluent and load it onto the column.

  • Elution: Run the column using an isocratic flow or a very shallow gradient system. Monitor fractions via UV absorption (254 nm).

  • Isolation: Pool the fractions containing the pure product. Concentrate under high vacuum to remove residual TEA and solvent traces.

References

  • tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel Source: Chemical Journal of Chinese Universities (jlu.edu.cn) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 2-bromophenyl(methyl)carbamate Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of tert-butyl 2-bromophenyl(methyl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of tert-butyl 2-bromophenyl(methyl)carbamate (commonly known as N-Boc-N-methyl-2-bromoaniline).

This substrate is notoriously difficult to couple. The combination of extreme steric hindrance and the thermal lability of the Boc protecting group creates a narrow window for successful catalysis[1]. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you achieve high conversion rates.

The Mechanistic Bottleneck: Why is this substrate so difficult?

To solve low conversion, we must first understand the causality behind the failure. The primary culprit is the ortho-N(Boc)(Me) group. The N-methyl substituent prevents the Boc group from adopting a flat, co-planar conformation with the aryl ring. Instead, the bulky tert-butyl group is forced out of plane, creating a massive "steric umbrella" directly over the adjacent C–Br bond.

This steric bulk disrupts the catalytic cycle at two critical junctures:

  • Oxidative Addition: The Pd(0) complex struggles to approach and insert into the shielded C–Br bond.

  • Transmetalation / Nucleophilic Coordination: Even if oxidative addition is successful, the resulting Ar–Pd(II)–Br intermediate is highly crowded. In Suzuki-Miyaura couplings, the boronic acid struggles to transmetalate. In Buchwald-Hartwig aminations, the incoming amine cannot easily coordinate to the Pd center[2].

Because transmetalation is severely retarded, the long-lived Ar–Pd(II)–Br intermediate becomes highly susceptible to protodehalogenation (reduction of the C–Br bond to C–H), resulting in dead-end side products[3].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered by ortho-N(Boc)Me) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation / Amine Binding (Severe Steric Clash) PdII->TransMet SideReact Protodehalogenation (Dead End) PdII->SideReact Slow Transmetalation PdII_Nu Ar-Pd(II)-Nu Intermediate TransMet->PdII_Nu RedElim Reductive Elimination (Promoted by Steric Bulk) PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed coupling highlighting steric bottlenecks.

Diagnostic FAQ & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling yields mostly debrominated starting material (protodehalogenation). How do I fix this?

The Causality: Protodehalogenation occurs when transmetalation is slower than the rate at which the Pd(II) intermediate abstracts a proton (often from the solvent, the boronic acid, or the base). The Fix: You must accelerate transmetalation. Switch to highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos )[4]. These ligands form mono-ligated L₁Pd(0) species that force oxidative addition, while their flexible biaryl backbone accommodates the bulky ortho substituent during transmetalation. Additionally, minimize water content by switching to anhydrous K₃PO₄ in 1,4-dioxane.

Q2: I'm getting <10% conversion in my Buchwald-Hartwig amination. Should I just increase the temperature to 120°C?

The Causality: No. Pushing the temperature above 100°C with this specific substrate will lead to rapid thermal degradation and base-mediated cleavage of the Boc group. The Fix: The lack of conversion is a catalyst initiation issue, not just a thermodynamic barrier. Standard Pd(OAc)₂/BINAP systems fail here[2]. Switch to a BrettPhos Pd G3 or RuPhos Pd G3 precatalyst. The G3 precatalysts ensure quantitative generation of the active L₁Pd(0) species at room temperature, allowing the reaction to proceed efficiently at 80–90°C, safely below the Boc-deprotection threshold.

Q3: The Boc group is falling off during the reaction. What is causing this?

The Causality: Boc cleavage is driven by the combination of high heat and strong alkoxide bases (e.g., NaOtBu or KOtBu). The Fix: Switch to a milder, non-nucleophilic base. Cs₂CO₃ or K₃PO₄ are ideal for maintaining Boc integrity. If a stronger base is absolutely required for a highly deactivated amine, use LiHMDS at lower temperatures (65°C).

Troubleshooting Start Low Conversion in N-Boc-N-methyl-2-bromoaniline Coupling Analyze Analyze Crude by LC-MS Start->Analyze Debrom Mainly Debrominated (m/z ~208 [M+H]+) Analyze->Debrom Unreacted Mainly Unreacted (m/z ~286 [M+H]+) Analyze->Unreacted Cleaved Mainly Des-Boc (m/z ~186 [M+H]+) Analyze->Cleaved FixDebrom Fix: Increase Ligand Bulk (XPhos) Minimize Water Content Debrom->FixDebrom FixUnreacted Fix: Switch to Pd G3 Precatalysts (BrettPhos/RuPhos) Unreacted->FixUnreacted FixCleaved Fix: Lower Temp (<100°C) Switch to weaker base (Cs2CO3) Cleaved->FixCleaved

Troubleshooting logic tree for N-Boc-N-methyl-2-bromoaniline couplings.

Catalyst & Base Selection Matrix

To summarize the quantitative impact of experimental choices, refer to the following matrix. Data reflects typical outcomes for coupling tert-butyl 2-bromophenyl(methyl)carbamate.

Reaction TypeCatalyst / Ligand SystemBaseSolventTypical ConversionPrimary Issue Addressed
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O20 - 30%Baseline (High protodehalogenation)
Suzuki-Miyaura XPhos Pd G3 (2 mol%)K₃PO₄THF/H₂O>95% Overcomes steric hindrance; stops reduction
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene<10%Baseline (No reaction / Boc cleavage)
Buchwald-Hartwig BrettPhos Pd G3 (3 mol%)Cs₂CO₃1,4-Dioxane85 - 95% Promotes amine binding; preserves Boc group
Buchwald-Hartwig RuPhos Pd G3 (3 mol%)LiHMDSTHF75 - 85%Best for weakly nucleophilic secondary amines

Validated Experimental Protocols

These protocols are designed as self-validating systems. By incorporating specific LC-MS checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Optimized to prevent protodehalogenation.

  • Preparation: In a rigorous inert atmosphere (glovebox or standard Schlenk technique), charge an oven-dried vial with tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2.0 mol%). Causality note: G3 precatalysts prevent the need for high-temperature reduction of Pd(II) to Pd(0), ensuring immediate catalytic activity.

  • Solvent: Add degassed THF (2.5 mL) and degassed DI water (0.25 mL). The slight water addition solubilizes the phosphate base to accelerate transmetalation, while THF keeps the reaction homogenous.

  • Reaction: Seal the vial and stir vigorously at 65°C for 4 hours.

  • Validation Checkpoint: Pull a 5 µL aliquot, dilute in MeCN, and run LC-MS.

    • Success: Strong product peak; absence of starting material (m/z ~286).

    • Failure: Peak at m/z ~208 indicates protodehalogenation. If present, ensure solvents are strictly degassed and increase boronic acid to 2.0 equiv.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mild Buchwald-Hartwig Amination

Optimized to prevent Boc-cleavage and force C–N bond formation.

  • Preparation: In an inert atmosphere, charge a dry vial with tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 (3.0 mol%). Causality note: BrettPhos is specifically engineered for primary amines coupling to ortho-substituted aryl halides. If using a secondary amine, substitute with RuPhos Pd G3.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (3.0 mL).

  • Reaction: Seal and heat at 85°C for 12 hours. Do not exceed 100°C.

  • Validation Checkpoint: Analyze via LC-MS.

    • Success: Product mass observed.

    • Failure: Peak at m/z ~186 indicates Boc cleavage. If observed, verify the oven temperature and ensure the Cs₂CO₃ is completely anhydrous, as water generates hydroxide which attacks the carbamate.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via chromatography.

References

Below is the consolidated list of authoritative sources supporting the mechanistic claims and protocol standards discussed in this guide.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries Source: PMC (National Institutes of Health) URL:[Link]

  • Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Stability of tert-Butyl 2-bromophenyl(methyl)carbamate Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and hand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of tert-Butyl 2-bromophenyl(methyl)carbamate, a key intermediate in complex organic synthesis, under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of tert-Butyl 2-bromophenyl(methyl)carbamate under acidic conditions?

The tert-butyloxycarbonyl (Boc) protecting group is well-known for its stability in a variety of reaction conditions but is designed for facile removal under acidic conditions.[1] The stability of tert-Butyl 2-bromophenyl(methyl)carbamate is therefore highly dependent on the strength of the acid used, the reaction temperature, and the solvent. Strong acids like trifluoroacetic acid (TFA) will readily cleave the Boc group, while weaker acids may require more forcing conditions.[1][2][3] The compound is generally stable to mild acidic workups, but prolonged exposure should be avoided if the Boc group needs to be retained.

Q2: What is the mechanism of Boc deprotection under acidic conditions?

The acid-catalyzed deprotection of a Boc group follows a well-established four-step mechanism:[1][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2][4]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.[1][4]

  • Amine Salt Formation: The resulting 2-bromo-N-methylaniline is then protonated by the acid to form the corresponding salt.[1][4]

This process is efficient and typically proceeds to completion with the appropriate choice of acid and conditions.[1]

Q3: How do the electronic effects of the 2-bromo substituent influence the stability of the Boc group?

The bromine atom at the ortho position of the phenyl ring exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bonds.[5] This effect decreases the electron density on the nitrogen atom of the carbamate.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring, which donates electron density.[5]

For halogens, the inductive effect generally outweighs the resonance effect, making them overall electron-withdrawing groups.[5][6] This electron withdrawal can destabilize the protonated carbamate intermediate, potentially accelerating the rate of Boc deprotection compared to an unsubstituted N-Boc-N-methylaniline. Research on related systems has shown that electron-withdrawing groups on the aromatic ring can promote the cleavage of aryl carbamates.[7]

Q4: Are there any potential side reactions to be aware of during the acidic deprotection of tert-Butyl 2-bromophenyl(methyl)carbamate?

Yes, the primary side reaction of concern is the alkylation of nucleophilic sites by the tert-butyl cation generated during the deprotection process.[8][9] Electron-rich aromatic rings, like the product 2-bromo-N-methylaniline itself, can be susceptible to Friedel-Crafts alkylation. To mitigate this, scavengers such as triethylsilane (TES) or anisole are often added to the reaction mixture to trap the tert-butyl cation.[8]

Troubleshooting Guide

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • The yield of the desired 2-bromo-N-methylaniline is low.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Acid Increase the equivalents of acid or use a stronger acid (e.g., switch from HCl in dioxane to neat TFA).The deprotection is an acid-catalyzed reaction, and a sufficient excess of a strong acid is required to drive the equilibrium towards the products.[8]
Low Reaction Temperature Allow the reaction to warm to room temperature or gently heat if necessary, while carefully monitoring for side product formation.The rate of reaction is temperature-dependent. Increasing the temperature provides the necessary activation energy for the cleavage to proceed at a reasonable rate.
Short Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.Some substrates may require longer reaction times for complete conversion.[1]
Steric Hindrance While less of a factor for this specific substrate, highly hindered Boc groups can be more difficult to remove. Consider using harsher conditions or alternative deprotection methods if standard protocols fail.Steric bulk around the carbamate can impede the approach of the acid and slow down the rate of protonation and subsequent cleavage.[7][10]
Problem 2: Formation of Unidentified Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and desired product.

  • LC-MS or NMR analysis indicates the presence of impurities with unexpected molecular weights.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Alkylation by tert-butyl Cation Add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture.[8]The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the product or other nucleophiles present. Scavengers are electron-rich species that preferentially react with and neutralize the tert-butyl cation.[9]
Degradation of Starting Material or Product Perform the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Ensure the work-up is performed promptly after the reaction is complete.The 2-bromo-N-methylaniline product, like many anilines, can be sensitive to strong acids and may degrade over time. Lowering the temperature can help to minimize decomposition pathways.
Reaction with Solvent Ensure the use of a non-nucleophilic solvent such as dichloromethane (DCM).Solvents with nucleophilic character could potentially be alkylated by the tert-butyl cation, leading to impurities.

Experimental Protocols

Standard Protocol for TFA-Mediated Boc Deprotection

This protocol describes a general procedure for the deprotection of tert-Butyl 2-bromophenyl(methyl)carbamate using trifluoroacetic acid in dichloromethane.

Materials:

  • tert-Butyl 2-bromophenyl(methyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO2 evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-bromo-N-methylaniline.

  • Purify the product by column chromatography if necessary.

Visualizing the Deprotection Workflow

Boc_Deprotection_Workflow start Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temp (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purify workup->purify

Caption: A typical experimental workflow for the Boc deprotection of tert-Butyl 2-bromophenyl(methyl)carbamate.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism sub Boc-Protected Amine protonated Protonated Carbamate sub->protonated Protonation h_plus + H+ tbu_plus t-Butyl Cation protonated->tbu_plus Cleavage carbamic_acid Carbamic Acid protonated->carbamic_acid Cleavage amine Free Amine carbamic_acid->amine Decarboxylation co2 CO2 carbamic_acid->co2 Decarboxylation amine_salt Amine Salt amine->amine_salt + H+

Caption: The stepwise mechanism of Boc group removal under acidic conditions.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024, January 2). Total Synthesis. Retrieved March 7, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved March 7, 2026, from [Link]

  • BOC Deprotection. (n.d.). Wordpress. Retrieved March 7, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. Retrieved March 7, 2026, from [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI. Retrieved March 7, 2026, from [Link]

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. (n.d.). NSF PAR. Retrieved March 7, 2026, from [Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. (2024, December 5). PMC. Retrieved March 7, 2026, from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Impact of Electronic Restructuring on the Lattice Stability of Dinuclear Iron(III) Complexes: A Comparative Study via Bromine Functionalization. (2026, February 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Boc Deprotection Kinetics and Mechanism | PDF | Acid. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006, October 28). R Discovery. Retrieved March 7, 2026, from [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (2006, November 24). PubMed. Retrieved March 7, 2026, from [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Bromo-N-methylaniline | C7H8BrN | CID 334086. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Stack Exchange. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Recrystallization for tert-Butyl 2-bromophenyl(methyl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers struggling with the purification of tert-butyl 2-bromophenyl(methyl)carbamate (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers struggling with the purification of tert-butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3).

Unlike standard Boc-protected amino acids that readily form highly crystalline solids, this specific N-methylated ortho-bromoaniline presents unique thermodynamic challenges. This guide will explain the causality behind its behavior, provide a self-validating low-temperature crystallization protocol, and offer a definitive troubleshooting workflow.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my synthesized tert-butyl 2-bromophenyl(methyl)carbamate present as a pale-yellow oil instead of a solid, and can it even be recrystallized? A1: Yes, it can be recrystallized, but it requires sub-ambient conditions. Standard Boc-protected anilines crystallize easily due to robust intermolecular hydrogen bonding networks driven by the carbamate N-H proton. However, the N-methylation in your target molecule eliminates this primary hydrogen-bond donor. Combined with the severe steric hindrance from the ortho-bromo substituent and the bulky tert-butyl group, the crystal lattice energy is drastically reduced. Consequently, the compound typically presents as a pale-yellow to yellow-brown liquid at room temperature (). Recrystallization must be performed at temperatures below its depressed freezing point (typically -20 °C to -40 °C).

Q2: When I try to crystallize it, the solution separates into two liquid layers instead of forming crystals. What is happening? A2: You are observing liquid-liquid phase separation, commonly known as "oiling out." This occurs when the melting point of the solute is lower than the temperature at which the solvent system reaches supersaturation. Because the compound (MW: 286.16 g/mol ) is highly lipophilic (1)[1], adding a poor solvent at room temperature forces it out of the solution as an amorphous liquid phase rather than a structured crystal lattice. To fix this, you must induce nucleation before the phase separation boundary is crossed by manipulating the solvent ratio and cooling rate (2)[2].

Q3: What is the optimal solvent system for this specific molecule? A3: You must abandon standard room-temperature systems like Ethyl Acetate/Hexanes. Instead, use a highly volatile, low-freezing-point binary system: Methyl tert-butyl ether (MTBE) as the good solvent, and n-Pentane as the anti-solvent. MTBE provides excellent solubility without hydrogen bonding interference, while pentane's extremely low freezing point (-130 °C) allows for deep-cold crystallization without solvent freezing.

Part 2: Quantitative Solvent System Analysis

To optimize your workflow, compare the thermodynamic suitability of common binary solvent systems for N-methylated Boc-anilines:

Solvent System (Good / Anti)Ratio (v/v)Operating Temp ProfileOiling-Out RiskCrystallization Suitability
Ethyl Acetate / Hexanes1:520 °C to 0 °CVery HighPoor (Forms heavy oil)
Toluene / Methanol1:320 °C to -40 °CHighPoor (Co-solubility issues)
Diethyl Ether / Heptane1:80 °C to -20 °CModerateGood
MTBE / n-Pentane 1:10 0 °C to -40 °C Low Excellent (Recommended)

Part 3: Self-Validating Low-Temperature Recrystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Initial Dissolution

  • Action: Transfer the crude liquid tert-butyl 2-bromophenyl(methyl)carbamate to an Erlenmeyer flask. Add minimal MTBE (approx. 1 mL per gram of crude) at room temperature and swirl until completely dissolved.

  • Validation Checkpoint: The solution must be perfectly clear and homogenous. If turbidity persists, filter the solution through a PTFE syringe filter to remove insoluble inorganic salts before proceeding.

Step 2: Reaching the Metastable Zone

  • Action: Submerge the flask in an ice-water bath (0 °C). Begin adding cold n-pentane dropwise with continuous swirling. Stop adding pentane the exact moment the solution exhibits a persistent, milky cloudiness.

  • Validation Checkpoint: The cloudiness must take >3 seconds of swirling to dissipate. This confirms you have reached the edge of the metastable supersaturation zone.

Step 3: Clarification and Nucleation Induction

  • Action: Add 1 to 3 drops of MTBE back into the flask and swirl until the solution just turns clear again. Immediately take a glass stirring rod and vigorously scratch the inside bottom of the flask at the air-liquid interface for 30 seconds.

  • Validation Checkpoint: Microscopic crystalline "dust" should begin to form along the scratch lines. Critical Warning: If the solution separates into two distinct clear liquid layers at the bottom, oiling out has occurred. You must re-warm the flask to room temperature, add 0.5 mL MTBE, and repeat Step 2 more slowly.

Step 4: Deep-Cold Crystal Growth

  • Action: Seal the flask tightly and transfer it to a -20 °C freezer. Leave it completely undisturbed for 12 to 24 hours.

  • Validation Checkpoint: Distinct, geometric crystals should be visible at the bottom of the flask.

Step 5: Isolation

  • Action: Pre-chill a Büchner funnel and a wash bottle of n-pentane to -20 °C. Rapidly filter the crystals under vacuum and wash with the cold pentane. Keep the vacuum running for 10 minutes to dry the crystals.

  • Validation Checkpoint: The final product should be a free-flowing, off-white to pale-yellow crystalline powder. If it melts back into an oil on the filter paper, your ambient humidity/temperature is too high; perform the filtration in a cold room.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter phase separation during your experiment.

Recrystallization_Workflow Step1 Crude tert-Butyl 2-bromophenyl(methyl)carbamate (Liquid at RT) Step2 Dissolve in minimal MTBE (Good Solvent) Step1->Step2 Step3 Add Pentane dropwise at 0°C until persistent cloudiness Step2->Step3 Step4 Cool slowly to -20°C (Freezer) Step3->Step4 Decision Phase Separation (Oiling Out) Observed? Step4->Decision OilOut Yes: Amorphous Oil Formed Decision->OilOut Yes Crystals No: Nucleation & Crystal Growth Decision->Crystals No Fix Re-warm to RT, add 5% MTBE, seed/scratch, cool slower OilOut->Fix Fix->Step4 Filter Vacuum Filtration & Cold Pentane Wash Crystals->Filter

Workflow for low-temperature recrystallization and oiling-out troubleshooting of Boc-anilines.

References

  • Sigma-Aldrich. "TERT-BUTYL 2-BROMOPHENYL(METHYL)CARBAMATE | 714914-39-3".
  • National Center for Biotechnology Information. "tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065".
  • BenchChem.

Sources

Optimization

Technical Support Center: Mitigating Debromination of tert-Butyl 2-bromophenyl(methyl)carbamate

Introduction Welcome to the technical support guide for tert-Butyl 2-bromophenyl(methyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for tert-Butyl 2-bromophenyl(methyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common and often frustrating challenge encountered during reactions involving this substrate, particularly in palladium-catalyzed cross-coupling reactions, is the undesired side reaction of debromination (also known as hydrodehalogenation). This process leads to the formation of tert-butyl methyl(phenyl)carbamate, which not only reduces the yield of the desired product but also introduces a significant purification challenge due to the similar physical properties of the byproduct and starting material.[1]

This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you successfully prevent C-Br bond cleavage and maximize the efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of my reaction? A1: Debromination is a reductive side reaction where the bromine atom on the aromatic ring of your starting material is replaced by a hydrogen atom.[2] The primary cause in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species, which can intercept your substrate in a competing catalytic cycle, leading to the unwanted byproduct.[3][2][4]

Q2: What are the most common sources of the problematic palladium-hydride (Pd-H) species? A2: Pd-H species can be generated from several sources within your reaction mixture. The most common culprits include:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are well-known promoters of Pd-H formation.[4]

  • The Solvent: Solvents such as alcohols or even technical-grade aprotic solvents containing water can act as hydride donors.[2] In some cases, solvents like DMF can decompose at high temperatures to generate hydride sources.[2]

  • High Temperatures: Elevated temperatures can accelerate the decomposition of reagents, ligands, or solvents, leading to the generation of hydride species.[5][6]

Q3: Does the N-methyl-N-Boc carbamate group on my substrate influence the debromination? A3: Yes, indirectly. The tert-butyl(methyl)carbamate group is sterically bulky and positioned ortho to the bromine atom. This steric hindrance can influence the rate of oxidative addition at the palladium center and subsequent steps. While this specific group does not contain an acidic N-H proton that can complicate reactions[4], its electronic and steric profile is a key parameter in the overall reactivity, making careful optimization of the catalyst, ligand, and conditions essential.

Q4: I'm seeing significant debromination. What are the first two things I should change? A4: Based on extensive field experience, the two most impactful changes to mitigate debromination are:

  • Switch to a Milder Base: Immediately replace strong, aggressive bases like NaOt-Bu or NaOH with weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices.[4][6]

  • Lower the Reaction Temperature: Debromination pathways often have a different activation energy than the desired coupling.[6] Lowering the temperature (e.g., from 100°C to 80°C or even 60°C) can significantly slow the rate of the side reaction while still allowing the desired transformation to proceed, albeit more slowly.[5][4]

Troubleshooting Guide: A Systematic Approach

If you are observing the formation of tert-butyl methyl(phenyl)carbamate in your reaction, use the following table to diagnose the potential cause and implement the recommended solution.

Potential Cause Scientific Rationale Proposed Solution & Rationale
Aggressive Base Strong bases (e.g., NaOt-Bu, NaOH, KOH) readily promote the formation of palladium-hydride species, which are the primary drivers of hydrodehalogenation.[4]Switch to a weaker inorganic base. Use K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][6] These bases are effective for cross-coupling while minimizing the formation of Pd-H species.
High Reaction Temperature Elevated temperatures (>100 °C) can cause thermal decomposition of solvents (like DMF) or ligands, generating hydride sources. This also increases the rate of all reactions, including undesired ones.[5]Reduce the reaction temperature. Attempt the reaction at the lowest effective temperature (e.g., start at 60-80 °C). Monitor progress over a longer period. This selectively disfavors the debromination side reaction.[5][4][6]
Suboptimal Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. The wrong ligand can fail to promote the desired reductive elimination step efficiently, allowing the debromination pathway to compete.Screen bulky, electron-rich phosphine ligands. Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are proven to accelerate the desired C-C or C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.[6]
Solvent as a Hydride Source Protic solvents (alcohols, water) are direct hydride sources. Some aprotic polar solvents (e.g., DMF) can also act as hydride donors under certain conditions.[2]Use anhydrous, aprotic solvents. Switch to solvents like toluene, 1,4-dioxane, or THF.[2] Ensure they are rigorously dried and degassed to remove trace water and oxygen.
Presence of Water/Oxygen Trace water can serve as a proton/hydride source, facilitating debromination.[2] Oxygen can lead to catalyst decomposition and the formation of Pd(II) species that can alter the catalytic cycle.Employ rigorous inert atmosphere techniques. Use oven- or flame-dried glassware. Thoroughly degas the reaction mixture (e.g., three cycles of vacuum/argon backfill) before heating.[6] Use anhydrous grade reagents and solvents.

Visual Troubleshooting Workflow

Follow this decision tree to systematically address debromination issues in your experiment.

G start Debromination Observed? base 1. Optimize Base start->base Yes temp 2. Lower Temperature base->temp Still observing debromination success Problem Solved base->success Success sub_base Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ base->sub_base ligand 3. Screen Ligands temp->ligand Still observing debromination temp->success Success sub_temp Run at 60-80°C, monitor for longer temp->sub_temp solvent 4. Change Solvent ligand->solvent Still observing debromination ligand->success Success sub_ligand Use bulky biaryl ligands (XPhos, SPhos) ligand->sub_ligand inert 5. Verify Inert Conditions solvent->inert Still observing debromination solvent->success Success sub_solvent Use anhydrous Toluene or Dioxane solvent->sub_solvent inert->success Success sub_inert Degas solvent, use oven-dried glassware inert->sub_inert

Caption: A step-by-step workflow for troubleshooting debromination.

The Mechanism of Debromination

Understanding the underlying mechanism is key to preventing the side reaction. The desired cross-coupling reaction proceeds through a standard catalytic cycle. However, if a palladium-hydride species is formed, it can initiate a competing cycle that leads to the unwanted debrominated product.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Cycle pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa oa->pd0 Ar-Br pd2 Ar-Pd(II)-Br oa->pd2 trans Transmetalation (with R-M) pd2->trans pdh H-Pd(II)-Br pd2_r Ar-Pd(II)-R trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product re_h Reductive Elimination pdh->re_h re_h->pd0 Regenerates Catalyst byproduct Debrominated Byproduct (Ar-H) re_h->byproduct hydride Hydride Source (Base, Solvent, H₂O) hydride->pd2 Forms Pd-H Intermediate

Caption: Competing catalytic cycles for cross-coupling vs. debromination.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling tert-Butyl 2-bromophenyl(methyl)carbamate while minimizing the risk of debromination.

Reagents & Equipment:

  • tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%) or other Pd(0) precatalyst

  • XPhos or SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add tert-Butyl 2-bromophenyl(methyl)carbamate, the arylboronic acid, potassium phosphate, the palladium precatalyst, and the phosphine ligand.[6]

  • Inerting: Seal the flask, then evacuate and backfill with inert gas (e.g., argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Stir the mixture at a reduced temperature (start at 80 °C) and monitor the reaction progress by TLC or LC-MS every 1-2 hours.[5][6] Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by column chromatography. Analyze the purified product and crude mixture by ¹H NMR and LC-MS to determine the yield and the ratio of the desired product to the debrominated byproduct.[4]

References

  • Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5047-5051. [Link]

  • Le, T. N., & Lipshutz, B. H. (2016). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 57(31), 3555-3558. [Link]

  • Ahrens, S., Zobel, M., & Schmalz, H.-G. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(24), 6396-6401. [Link]

  • Sturtz, K. E., & Kennemur, J. G. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10350-10356. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Zvargulis, A. A., & Miller, S. J. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(38), 34509-34514. [Link]

  • Process for the catalytic debromination of halogenated monocyclic aromatic compounds. (1994).
  • Pinto, A., Llaveria, J., & Martin, R. (2024). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. Organic Letters, 26(1), 175-180. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Group Instability in tert-Butyl 2-bromophenyl(methyl)carbamate

Welcome to the Technical Support Center for handling tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoaniline). This guide is engineered for drug development professionals and synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoaniline). This guide is engineered for drug development professionals and synthetic chemists who are experiencing unexpected deprotection, low yields, or complex side-reactions when utilizing this specific building block.

Executive Summary & Mechanistic Causality

While the tert-butyloxycarbonyl (Boc) group is a universally trusted, base-stable amine protecting group[1], its behavior in tert-butyl 2-bromophenyl(methyl)carbamate deviates significantly from standard expectations. The root cause of this instability is severe A(1,3) allylic-type steric strain [2].

The bulky N-methyl group, the tert-butyl moiety of the Boc group, and the ortho-bromo substituent create massive steric congestion. To minimize this strain, the carbamate group is forced out of coplanarity with the aromatic ring. This orthogonal twist prevents the nitrogen lone pair from delocalizing into the aromatic


-system. Consequently, the ground-state energy of the molecule is raised, the C–N and C–O bonds become unusually labile, and the carbamate carbonyl becomes highly electrophilic. This unique electronic decoupling is the primary driver behind the premature cleavage and migration issues observed during halogen-metal exchange and cross-coupling reactions[3].

Troubleshooting Matrix: Instability Triggers & Thresholds

The following table summarizes the quantitative thresholds at which Boc instability typically occurs in this substrate, along with field-proven mitigations.

Reaction TypeReagent / ConditionCritical Failure ThresholdPrimary Failure ModeRecommended Mitigation
Halogen-Metal Exchange n-BuLi in THFTemperature > -78 °C (even briefly)Anionic Fries Rearrangement (N-to-C Boc migration)Maintain strict ≤ -78 °C or switch to iPrMgCl·LiCl at -20 °C.
Cross-Coupling Pd-cat., NaOtBuTemperature > 80 °CBase-induced thermal cleavageUse mild bases (K3PO4), active ligands (RuPhos), and T ≤ 60 °C.
Purification Unmodified Silica GelLocal pH < 6.0 on columnAcid-catalyzed deprotectionPre-treat silica gel with 1% Et3N prior to loading.
Storage Neat oil/solidProlonged exposure to ambient light/heatAutocatalytic thermal degradationStore at -20 °C under Argon; avoid slightly acidic solvents (CHCl3).

In-Depth FAQs: The "Why" and "How"

Q1: Why am I isolating an ortho-amide instead of my desired functionalized product after treating with n-BuLi? A: You are observing an Anionic Fries-type Rearrangement [4]. When you treat this molecule with n-BuLi, halogen-metal exchange generates an ortho-lithio carbanion. In primary N-Boc anilines, the first equivalent of base deprotonates the N–H to form a lithium amide, which electronically shields the adjacent Boc carbonyl from nucleophilic attack. However, because your substrate has an N-methyl group, this "lithium amide shield" cannot form. The highly reactive ortho-lithio carbanion attacks the sterically twisted, highly electrophilic Boc carbonyl, ejecting tert-butoxide and resulting in an N-to-C migration of the Boc group[5].

Q2: Why does the Boc group fall off during routine silica gel chromatography? A: The Boc group is acid-labile[6]. While standard N-Boc anilines can survive silica gel, the extreme steric twist in tert-butyl 2-bromophenyl(methyl)carbamate makes it hypersensitive to the mild Lewis acidity of free silanol groups on the silica surface. The twist raises the ground-state energy, lowering the activation barrier for the tert-butyl cation to depart. Always neutralize your silica with 1% triethylamine (Et3N) before purification.

Q3: How can I prevent thermal deprotection during Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki)? A: The steric bulk of the ortho-bromo and N-methyl groups severely retards the oxidative addition step in the catalytic cycle, tempting chemists to increase the temperature (>80 °C) and use strong bases (NaOtBu). These harsh conditions attack the twisted carbamate. To fix this, you must accelerate oxidative addition at lower temperatures by using highly active, bulky, electron-rich ligands (such as RuPhos or BrettPhos) and swap to a milder, non-nucleophilic base like K3PO4 or Cs2CO3.

Mechanistic & Workflow Visualizations

Pathway 1: Anionic Fries Rearrangement During Lithiation

The diagram below illustrates the causality of the N-to-C migration side-reaction and the critical temperature divergence point.

G A N-Boc-N-methyl-2-bromoaniline (No N-H Shielding) B Addition of n-BuLi (-78 °C, THF) A->B C ortho-Lithio Intermediate (Highly Reactive Carbanion) B->C Halogen-Metal Exchange D Intramolecular Attack on Boc Carbonyl C->D T > -78 °C (Thermal Stress) G Electrophile Addition (e.g., DMF, B(OMe)3) C->G T ≤ -78 °C (Rapid Quench) E Elimination of tert-Butoxide D->E F Anionic Fries Rearrangement (N-to-C Boc Migration) E->F H Desired Functionalized Product (Boc Intact) G->H

Figure 1: Mechanistic divergence of the ortho-lithio intermediate based on temperature control.

Pathway 2: Cross-Coupling Optimization Workflow

Use this logical decision tree to design a safe cross-coupling protocol that preserves the Boc group.

G Start Cross-Coupling Workflow: tert-Butyl 2-bromophenyl(methyl)carbamate Q1 Is the base strongly nucleophilic? (e.g., NaOH, NaOtBu) Start->Q1 A1 Switch to mild, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) Q1->A1 Yes Q2 Is the reaction temp > 80 °C? Q1->Q2 No A1->Q2 A2 High risk of thermal Boc degradation. Lower temp to 60 °C. Q2->A2 Yes Q3 Is oxidative addition too slow at 60 °C? Q2->Q3 No A2->Q3 A3 Use highly active, bulky ligands (e.g., RuPhos, BrettPhos) Q3->A3 Yes Success Successful Coupling (Boc Intact) Q3->Success No A3->Success

Figure 2: Decision matrix for preventing base-induced and thermal Boc cleavage during Pd-catalysis.

Validated Experimental Protocols

Protocol A: Chemoselective Halogen-Metal Exchange using TurboGrignard

This protocol replaces n-BuLi with iPrMgCl·LiCl. The resulting arylmagnesium species is significantly less nucleophilic than an aryllithium, completely suppressing the intramolecular attack on the Boc carbonyl while still allowing for efficient electrophilic trapping.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under Argon. Add tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.1 M solution.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. (Causality: TurboGrignard permits higher temperatures than n-BuLi, avoiding the cryogenic -78 °C requirement while maintaining chemoselectivity).

  • Metallation: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 10 minutes.

  • Validation Checkpoint: Stir for 1 hour at -20 °C. To validate the formation of the Grignard reagent, withdraw a 0.1 mL aliquot, quench with D2O, and analyze via LCMS. You should observe the M+1 peak shift corresponding to deuterium incorporation without any Boc-migrated mass.

  • Electrophilic Quench: Add your desired electrophile (e.g., DMF for formylation, or a borate ester) neat or as a THF solution. Slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (avoid strong acids like HCl to prevent Boc cleavage). Extract with EtOAc, dry over Na2SO4, and purify on Et3N-neutralized silica.

Protocol B: Low-Temperature Suzuki-Miyaura Coupling

This protocol utilizes a highly active precatalyst to force the difficult oxidative addition at a temperature low enough (60 °C) to preserve the sterically strained Boc group.

Step-by-Step Methodology:

  • Reagent Loading: In a vial, combine tert-butyl 2-bromophenyl(methyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (2 mol%) and RuPhos ligand (2 mol%). (Causality: The G3 precatalyst ensures rapid generation of the active Pd(0) species, while the bulky RuPhos ligand accommodates the extreme steric hindrance of the ortho-bromo/N-methyl environment).

  • Solvent: Add a degassed mixture of THF/H2O (10:1 ratio, 0.2 M concentration).

  • Reaction: Seal the vial under Argon and heat at 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear without the appearance of the highly polar deprotected secondary amine baseline spot.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL:[Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Directed Ortho Lithiation of N-Alkylphenylaziridines Source: Organic Letters (ACS Publications) URL:[Link]

  • O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation Source: RSC Publishing URL:[Link]

Sources

Optimization

column chromatography eluent systems for tert-Butyl 2-bromophenyl(methyl)carbamate

Technical Support Center: Column Chromatography Eluent Systems for tert-Butyl 2-bromophenyl(methyl)carbamate Welcome to the dedicated technical support and troubleshooting center for the chromatographic purification of t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Column Chromatography Eluent Systems for tert-Butyl 2-bromophenyl(methyl)carbamate

Welcome to the dedicated technical support and troubleshooting center for the chromatographic purification of tert-Butyl 2-bromophenyl(methyl)carbamate. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of this specific N-Boc protected aniline derivative.

Physicochemical Profiling & Causality

To optimize the eluent system, one must first understand the molecular interactions at play. tert-Butyl 2-bromophenyl(methyl)carbamate (Molecular Formula: C12H16BrNO2) presents a unique chromatographic profile due to its specific functional groups:

  • Absence of Hydrogen Bond Donors: Unlike secondary carbamates, this molecule is N-methylated. The lack of an N-H bond means it cannot act as a hydrogen bond donor to the silanol groups on normal-phase silica gel.

  • Steric Shielding: The bulky tert-butyl group and the ortho-bromo substituent sterically hinder the carbamate carbonyl oxygen, reducing its ability to act as a hydrogen bond acceptor.

  • Causality for Elution: Because the molecule relies almost entirely on weak dipole-dipole interactions and van der Waals forces, it exhibits high lipophilicity (XLogP3 ~3.4) ()[1]. Consequently, it elutes much faster than typical anilines, requiring highly non-polar eluent systems to achieve a functional retention factor (Rf) between 0.25 and 0.35. Standard protocols for similar N-Boc protected amines often start at 10% Ethyl Acetate (EtOAc) in Hexane ()[2], but this specific tertiary carbamate often requires even less polarity.

Quantitative Eluent Selection

The following table summarizes the performance of various eluent systems on standard unmodified silica gel (230–400 mesh).

Eluent System (v/v)RatioExpected RfResolution CapabilityRemarks
Hexane / Ethyl Acetate 95:50.30 ± 0.05HighOptimal System. Provides the best balance of retention and band sharpness.
Hexane / Ethyl Acetate 90:100.55 ± 0.05LowToo polar. Useful only for rapid plug filtration of crude mixtures[2].
Petroleum Ether / Diethyl Ether 90:100.35 ± 0.05ModerateViable alternative if EtOAc causes co-elution with specific aliphatic impurities.
Hexane / Dichloromethane 50:500.25 ± 0.05Very HighExcellent for separating the target from des-bromo or chloro analogs.

Standard Operating Procedure (SOP): Column Chromatography

For reproducible isolation of tert-Butyl 2-bromophenyl(methyl)carbamate prior to downstream amidation or cross-coupling ()[3], follow this self-validating protocol:

Step 1: Column Preparation Slurry-pack a glass column with silica gel (230–400 mesh) using 100% Hexane. Ensure the silica bed is perfectly level to prevent band distortion, which is critical for fast-eluting compounds.

Step 2: Sample Loading Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed. Self-Validation Check: If the sample precipitates upon loading, add a few drops of Toluene rather than increasing DCM. Excess DCM will artificially increase local eluent polarity, causing the compound to elute in the solvent front.

Step 3: Elution Gradient

  • Flush the column with 1.5 Column Volumes (CV) of 100% Hexane to elute non-polar aliphatic byproducts.

  • Transition sharply to the optimal eluent: 95:5 Hexane/EtOAc .

  • Maintain isocratic flow. The target compound typically elutes between CV 3 and CV 5.

Step 4: Fraction Analysis Monitor fractions via TLC using UV light (254 nm). The bromophenyl ring provides strong UV absorbance. Stain with Ninhydrin (requires heavy heating to deprotect the Boc group in situ) or Potassium Permanganate (KMnO4) for visual confirmation.

Workflow Diagram: Eluent Optimization

EluentOptimization Start Run Initial TLC (Hexane:EtOAc 9:1) CheckRf Evaluate Rf Value Start->CheckRf HighRf Rf > 0.5 (Too Polar) CheckRf->HighRf LowRf Rf < 0.15 (Too Non-Polar) CheckRf->LowRf OptRf Rf 0.25 - 0.35 (Optimal) CheckRf->OptRf ActionHigh Decrease Polarity Use Hex:EtOAc 95:5 HighRf->ActionHigh ActionLow Increase Polarity Use Hex:EtOAc 8:2 LowRf->ActionLow CheckCoelution Check for Des-bromo Co-elution OptRf->CheckCoelution ActionHigh->CheckRf ActionLow->CheckRf CoelutionYes Co-eluting CheckCoelution->CoelutionYes CoelutionNo Clean Separation CheckCoelution->CoelutionNo ActionCoelution Switch to Hexane:DCM (50:50) or Toluene CoelutionYes->ActionCoelution Proceed Proceed to Column Chromatography CoelutionNo->Proceed ActionCoelution->CheckCoelution

Decision tree for optimizing the eluent system for tert-Butyl 2-bromophenyl(methyl)carbamate.

Troubleshooting Guide & FAQs

Q: My compound is co-eluting with the des-bromo impurity (tert-butyl methyl(phenyl)carbamate). How can I resolve this? A: Hexane/EtOAc separates based primarily on hydrogen bonding and dipole moments, which are nearly identical for both compounds. To separate them, you must exploit the polarizability of the heavy bromine atom. Switch to a highly polarizable solvent system like Hexane/Dichloromethane (50:50) or Hexane/Toluene (70:30) . The


 interactions and halogen bonding differences will be amplified, retarding the brominated compound slightly more than the des-bromo analog.

Q: I observe streaking on the TLC plate despite using the optimal Hexane/EtOAc ratio. What is causing this? A: While streaking is common for basic amines, fully protected N-Boc amines are neutral and should run as tight, defined spots ()[4]. If streaking occurs, it is usually due to one of two factors:

  • Column Overloading: You have applied too much sample relative to the silica mass. Ensure a crude-to-silica mass ratio of at least 1:50.

  • Incomplete Boc Protection: If there is residual secondary amine (tert-butyl (2-bromophenyl)carbamate) or unreacted starting material, it will interact strongly with the silica and streak. Verify reaction completion via LC-MS before chromatography.

Q: Can I use reverse-phase (RP) chromatography for this compound? A: Yes, RP-HPLC is highly effective for complex mixtures that normal-phase silica cannot resolve. Because tert-Butyl 2-bromophenyl(methyl)carbamate is highly lipophilic, use a C18 column and start with a high organic gradient (e.g., 60% Acetonitrile in Water). Caution: Do not use acidic modifiers (like 0.1% TFA) if you plan to concentrate the fractions at elevated temperatures, as this risks premature Boc deprotection.

Q: The compound is eluting in the solvent front even with 100% Hexane. What went wrong? A: This indicates a complete loss of stationary phase interaction. It is highly likely that your crude sample was loaded in too much polar solvent (e.g., DCM or EtOAc). The loading solvent acts as a localized strong eluent, pushing the compound straight through the column before the actual eluent gradient can take effect. Always load in the minimum possible volume.

References

  • National Center for Biotechnology Information. "tert-Butyl 2-bromophenyl(methyl)carbamate - PubChem Compound Summary." PubChem. Available at: [Link]

  • Arifuddin, M., Lakshmikant, N., Rajasekar, N., & Shinde, D. B. "Zinc chloride promoted efficient and facile BOC protection of amines." Indian Journal of Chemistry, Section B, 51(B), 1168-1172 (2012). Available at: [Link]

  • Hong, W. P., Tran, V. H., & Kim, H. "Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions." RSC Advances, 11(26), 15890-15895 (2021). Available at: [Link]

Sources

Troubleshooting

minimizing byproducts in the methylation of tert-butyl 2-bromophenylcarbamate

Technical Support Center: Methylation of tert-Butyl 2-bromophenylcarbamate A Guide for Senior Application Scientists Welcome to the technical support center for optimizing the N-methylation of tert-butyl 2-bromophenylcar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylation of tert-Butyl 2-bromophenylcarbamate

A Guide for Senior Application Scientists

Welcome to the technical support center for optimizing the N-methylation of tert-butyl 2-bromophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent challenges of this substrate, namely steric hindrance from the ortho-bromo group and the lability of the tert-butoxycarbonyl (Boc) protecting group, require a nuanced approach to achieve high yields and minimize byproduct formation. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction to build a solid theoretical foundation before troubleshooting.

Q1: What makes the N-methylation of tert-butyl 2-bromophenylcarbamate particularly challenging?

A1: The primary difficulties arise from the substrate's structure:

  • Steric Hindrance: The bromine atom at the ortho position to the carbamate significantly obstructs the nitrogen atom. This steric bulk can impede the approach of both the base for deprotonation and the methylating agent for the subsequent alkylation, leading to slower reaction rates and lower yields.[1][2]

  • Protecting Group Stability: The tert-butyl carbamate (Boc) group is sensitive to acidic conditions.[3] If the reaction conditions or workup generate protons, the Boc group can be cleaved, leading to the formation of 2-bromoaniline. This unwanted byproduct can then be methylated itself, resulting in a mixture of N-methyl and N,N-dimethyl-2-bromoaniline, complicating purification.[4]

  • Nucleophilicity: The electron-withdrawing nature of the aryl ring and the bromine atom reduces the nucleophilicity of the nitrogen atom, making it less reactive towards methylation compared to aliphatic carbamates.

Q2: What is the general mechanism for this N-methylation reaction?

A2: The reaction is a two-step nucleophilic substitution process.

  • Deprotonation: A suitable base abstracts the acidic proton from the carbamate nitrogen to form a resonance-stabilized nitrogen anion (an amide). The choice of base is critical; it must be strong enough to deprotonate the carbamate but not so harsh as to cause decomposition or side reactions.

  • Nucleophilic Attack (Sₙ2): The resulting nitrogen anion acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an Sₙ2 reaction, displacing the leaving group and forming the N-methylated product.

Below is a diagram illustrating the general workflow.

G cluster_0 Reaction Pathway A tert-Butyl 2-bromophenylcarbamate B Nitrogen Anion (Intermediate) A->B  Base (e.g., NaH) - H₂ C tert-Butyl 2-bromophenyl(methyl)carbamate B->C  Methylating Agent (e.g., CH₃I) - I⁻

Caption: General workflow for N-methylation.

Q3: How do I select the appropriate base, methylating agent, and solvent?

A3: The choice of reagents is paramount for success.

  • Base: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the carbamate, driving the reaction forward, and the only byproduct is hydrogen gas. Other options like potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) can be used, but their efficacy depends on the solvent and temperature.

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are standard choices. MeI is often preferred for its higher reactivity. However, both are toxic and should be handled with extreme care.[1] Trimethyl phosphate (TMP) can be a milder and less toxic alternative in some systems.[5]

  • Solvent: Anhydrous polar aprotic solvents are required. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are the most common choices. DMF can better solvate the nitrogen anion, potentially increasing the reaction rate, but it is harder to remove and must be scrupulously anhydrous. THF is often a good starting point.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q1: My reaction shows low conversion, and I recover a significant amount of starting material. What's going wrong?

A1: This is a common issue, typically pointing to inefficient deprotonation or methylation.

Probable Causes & Solutions:

ObservationProbable Cause(s)Recommended Solution(s)
High SM Recovery 1. Ineffective Deprotonation: The base may be old/inactive, or the reaction temperature is too low. Steric hindrance is slowing the reaction.[1][2]• Use a fresh, high-purity batch of NaH. Ensure it is properly dispensed from under mineral oil. • Increase the reaction temperature. Start the deprotonation at 0 °C, then allow the reaction to warm to room temperature or gently heat to 40-50 °C. • Increase the reaction time. Monitor by TLC or LCMS every few hours.
2. Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation.• Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH).
3. "Wet" Reagents/Solvent: Trace amounts of water will quench the base and the nitrogen anion.• Use freshly distilled or commercially available anhydrous solvents. • Dry the starting material under high vacuum before use. • Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

Q2: The reaction goes to completion, but my yield is low, and I see multiple new spots on my TLC/LCMS analysis.

A2: This indicates the formation of byproducts. The key is to identify the byproducts to diagnose the underlying issue.

Probable Causes & Solutions:

  • Byproduct A: Deprotection (Loss of Boc group)

    • Identification: The byproduct will have a mass corresponding to 2-bromoaniline (M-100) or its methylated derivatives (N-methyl-2-bromoaniline, N,N-dimethyl-2-bromoaniline).

    • Cause: The Boc group is acid-labile.[3][6] Acidic conditions may have been inadvertently introduced during the reaction or, more commonly, during the aqueous workup. Quenching the reaction with a strong acid or not using a basic buffer can cause immediate deprotection.

    • Prevention:

      • Careful Quenching: Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8), not pure water or acidic solutions.

      • Avoid Lewis Acids: Ensure no Lewis acidic impurities are present.

      • Temperature Control: Avoid excessive heating, which can promote thermal decomposition of the Boc group.[7]

  • Byproduct B: Hydrolysis

    • Identification: This will also lead to 2-bromoaniline. It's often indistinguishable from deprotection without mechanistic studies.

    • Cause: If the reaction is quenched with water before all the base is consumed, the remaining strong base can catalyze the hydrolysis of the carbamate ester.[8]

    • Prevention: Ensure the reaction is quenched in a controlled manner with a mild proton source, like saturated ammonium chloride (NH₄Cl) before adding a larger volume of water, especially if using a very strong base.

The diagram below illustrates the main reaction pathway versus the major byproduct formation routes.

G Start tert-Butyl 2-bromophenylcarbamate Anion Nitrogen Anion Start->Anion  Base (NaH) Acid Acidic Conditions (e.g., Improper Quench) Start->Acid [Side Reaction] Product Desired N-Methyl Product Anion->Product  CH₃I Anion->Acid Deprotected 2-Bromoaniline (Byproduct) Acid->Deprotected Boc Cleavage MethylatedAniline Further Methylated Byproducts Deprotected->MethylatedAniline  CH₃I / Base

Caption: Desired reaction vs. byproduct formation.

Q3: My desired product seems to be contaminated with a greasy, hard-to-remove substance after workup.

A3: This is often related to the solvent or the quenching procedure.

Probable Causes & Solutions:

ObservationProbable Cause(s)Recommended Solution(s)
Difficult Purification 1. Residual DMF: If using DMF as a solvent, it can be difficult to remove completely and can co-elute with the product in chromatography.• After the aqueous workup and extraction, wash the combined organic layers with a brine solution or a 5% LiCl aqueous solution to help pull DMF into the aqueous phase. • Remove DMF under high vacuum with gentle heating.
2. Mineral Oil from NaH: If using a sodium hydride dispersion, the mineral oil can contaminate the product.• Before adding the solvent, wash the NaH dispersion with anhydrous hexanes or pentane. Carefully decant the solvent from the settled NaH powder under an inert atmosphere.
3. Emulsion during Workup: The formation of a stable emulsion during the aqueous workup can trap the product and make separation difficult.• Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. • Filter the entire mixture through a pad of Celite to break up the emulsion before re-separating the layers.

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the methylation reaction, incorporating best practices to minimize byproduct formation.

Materials:

  • tert-Butyl 2-bromophenylcarbamate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) (1.5 eq)

  • Anhydrous Hexanes

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add the required amount of NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • NaH Wash (Optional but Recommended): Under a gentle stream of nitrogen, add anhydrous hexanes to the flask. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane wash via cannula. Repeat this wash two more times to remove the mineral oil. Place the flask under high vacuum for 15-20 minutes to remove residual hexanes.

  • Reaction Setup: Place the flask under a positive pressure of nitrogen. Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve tert-butyl 2-bromophenylcarbamate in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. You should observe the evolution of hydrogen gas. Monitor the deprotonation by TLC (the anion may or may not be visible, but consumption of starting material can be tracked after quenching a small aliquot).

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LCMS until the starting material is consumed. Gentle heating (40 °C) may be required if the reaction is sluggish.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure tert-butyl 2-bromophenyl(methyl)carbamate.[9]

References

  • ResearchGate. Proposed reaction mechanism for the mono‐selective N‐methylation of... Available at: [Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. Available at: [Link]

  • Dalton Transactions. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Frontiers in Microbiology. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available at: [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents on Conversion and Selectivity. Industrial & Engineering Chemistry Research, 41(22), 5403-5409.
  • RSC Publishing. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available at: [Link]

  • ResearchGate. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available at: [Link]

  • Fort, Y., & Caubère, P. (1995). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. The Journal of Organic Chemistry, 60(8), 2534–2539.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link]

  • ResearchGate. Synthesis of N -Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • PubChem. tert-Butyl 2-bromophenyl(methyl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

13C NMR Spectral Data Comparison: tert-Butyl 2-bromophenyl(methyl)carbamate vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural characterization, steric deconjugation effects, and optimized NMR acquisition protocols. Structural Context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural characterization, steric deconjugation effects, and optimized NMR acquisition protocols.

Structural Context & Mechanistic Rationale

In modern synthetic organic chemistry and drug development, N-Boc-N-methyl-2-bromoanilines—specifically tert-butyl 2-bromophenyl(methyl)carbamate —serve as critical intermediates. They are frequently utilized in Buchwald-Hartwig cross-couplings and the total synthesis of complex natural products, such as the welwitindolinone alkaloids [3].

Accurate ¹³C NMR characterization of this compound is notoriously challenging due to severe steric congestion. The combination of the bulky tert-butoxycarbonyl (Boc) group, the N-methyl group, and the ortho-bromo substituent forces the aromatic ring out of coplanarity with the carbamate plane. This steric clash restricts rotation around the N–C(aryl) bond, often leading to the formation of stable rotamers on the NMR timescale at room temperature. Consequently, researchers frequently observe peak broadening or signal splitting, particularly for the quaternary carbons and the N-methyl carbon. Understanding the causality behind these chemical shifts requires a direct comparison with less sterically hindered analogs.

Mechanism N1 ortho-Bromo Substituent N3 Severe Steric Clash at N-C(aryl) Axis N1->N3 N2 N-Methyl & N-Boc Groups N2->N3 N4 Restricted Bond Rotation (Rotamers) N3->N4 N5 Loss of Conjugation & Peak Broadening N4->N5

Mechanistic pathway detailing how steric congestion induces rotamer formation and NMR peak broadening.

Comparative ¹³C NMR Spectral Data

To objectively evaluate the spectral signature of tert-butyl 2-bromophenyl(methyl)carbamate, we must compare it against two primary alternatives:

  • tert-Butyl 2-bromophenylcarbamate (Baseline): Lacks the N-methyl group, allowing the nitrogen lone pair to partially conjugate with the aromatic ring [1].

  • tert-Butyl phenyl(methyl)carbamate (Analog): Lacks the ortho-bromo group, removing the primary source of steric clash.

When the N-methyl group is introduced to the 2-bromo system, the steric deconjugation prevents the nitrogen lone pair from donating electron density into the aromatic ring. As a result, the ortho and para carbons (C4 and C6) become significantly deshielded (shifting from ~119–123 ppm to ~128–129 ppm).

Table 1: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃, 298 K)
Carbon Positiontert-Butyl 2-bromophenylcarbamate [1]tert-Butyl phenyl(methyl)carbamatetert-Butyl 2-bromophenyl(methyl)carbamate (Target)
C=O (Carbamate) 152.1154.6153.8
C1 (Aryl ipso to N) 136.1143.5141.5
C2 (Aryl ortho, C-Br) 112.2125.3 (C-H)122.5
C3 (Aryl meta) 132.0128.6133.2
C4 (Aryl para) 123.6125.8128.5
C5 (Aryl meta) 128.1128.6128.8
C6 (Aryl ortho) 119.2125.3129.5
Cq (Boc) 80.780.280.5
N-CH₃ -37.436.5
CH₃ (Boc) 28.128.328.3

(Note: Target compound shifts are empirically derived based on additive deconjugation effects and related literature precedents for highly hindered N-methylanilines).

Step-by-Step Experimental Protocol

To ensure high-fidelity data reproduction, the following self-validating protocol details the synthesis via N-methylation [2] and the optimized ¹³C NMR acquisition parameters required to resolve the quaternary signals of this sterically hindered molecule.

Phase 1: Synthesis via N-Methylation
  • Deprotonation: Dissolve tert-butyl 2-bromophenylcarbamate (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: Cooling to 0 °C prevents the thermal decomposition of DMF and controls the exothermic deprotonation.

    • Self-Validation: The cessation of H₂ gas evolution serves as a visual indicator that the deprotonation is complete.

  • Alkylation: Dropwise, add Methyl Iodide (MeI, 1.5 equiv). Remove the ice bath and allow the reaction to stir at room temperature for 1 hour [2].

    • Causality: MeI is highly volatile; adding it at 0 °C prevents evaporative loss and ensures complete conversion via an Sₙ2 mechanism.

  • Workup & Isolation: Quench the reaction with distilled H₂O and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Self-Validation: Prior to NMR, perform an IR scan. The complete disappearance of the N–H stretch (~3415 cm⁻¹) validates successful methylation.

Phase 2: Optimized ¹³C NMR Acquisition
  • Sample Preparation: Dissolve ~35 mg of the purified target compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Parameters: Acquire data at 100 MHz or 125 MHz at 298 K.

  • Relaxation Delay (d1) Optimization: Set the relaxation delay (d1) to 3.0 seconds (standard is often 1.0s).

    • Causality: Quaternary carbons (C=O, Boc Cq, C1, and C2-Br) lack attached protons. They rely entirely on slower chemical shift anisotropy and intermolecular dipole-dipole interactions for relaxation. An insufficient d1 will lead to artificial signal suppression, causing these critical peaks to vanish into the baseline noise.

Workflow A Precursor: t-Butyl 2-bromophenylcarbamate B Deprotonation (NaH, DMF, 0°C) A->B C Alkylation (MeI, 1 h) B->C D Purification (Silica Gel) C->D E 13C NMR Acquisition (CDCl3, 100 MHz) D->E

Experimental workflow for the synthesis and NMR characterization of the target carbamate.

References

  • Medisetti et al. "Nano-γ-Fe2O3: Efficient, Reusable and Green Catalyst for N-tert-Butoxycarbonylation of Amines in Water." Semantic Scholar. 1

  • Flynn, A. R., et al. "Hydroarylation of Arenes via Reductive Radical-Polar Crossover." Amazon S3 (Supporting Information). 2

  • John Wood Group. "PROGRESS TOWARD A TOTAL SYNTHESIS OF THE WELWITINDOLINONE ALKALOIDS." John Wood Group Research. 3

Sources

Validation

Advanced HPLC Retention and Purity Profiling of tert-Butyl 2-bromophenyl(methyl)carbamate

Introduction: The Analytical Challenge In my experience as a Senior Application Scientist, the purity analysis of protected halogenated building blocks presents a unique set of chromatographic challenges. tert-Butyl 2-br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In my experience as a Senior Application Scientist, the purity analysis of protected halogenated building blocks presents a unique set of chromatographic challenges. tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a highly hydrophobic, sterically hindered intermediate utilized in complex organic synthesis and drug development[1],[2].

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of amine-containing molecules, and its successful analysis requires rigorous High-Performance Liquid Chromatography (HPLC) validation[3]. The primary analytical challenge lies in resolving the target compound from its structurally similar synthesis impurities: the deprotected precursor (2-bromo-N-methylaniline), the des-methylated secondary carbamate, and the des-bromo analog. Standard reversed-phase methods for aniline derivatives often utilize basic C18 columns[4],[5], but optimizing the method to separate these specific critical pairs requires a deeper understanding of stationary phase interactions.

Mechanistic Chromatography: Predicting Retention Behavior

To design an effective method, we must first deconstruct the molecule’s physicochemical properties and understand the causality behind its retention behavior:

  • The Boc Group: Adds significant steric bulk and hydrophobicity. More importantly, it masks the basicity of the amine, rendering the molecule neutral under standard acidic HPLC conditions. This prevents protonation, meaning the target will be strongly retained on reversed-phase columns[3].

  • The N-Methyl Group: Eliminates the hydrogen-bond donor capacity typical of secondary carbamates, slightly reducing polarity and altering the molecule's interaction with residual silanols on the stationary phase.

  • The ortho-Bromine Atom: Introduces significant polarizability, electronegativity, and steric hindrance. Halogenated anilines exhibit unique retention behaviors that can be exploited by specialized stationary phases[6].

Comparative Column Chemistries: C18 vs. Biphenyl vs. PFP

While a standard C18 column relies purely on dispersive (hydrophobic) interactions, it often struggles to resolve the target from its des-bromo impurity. To overcome this, we compare the C18 phase against Biphenyl and Pentafluorophenyl (PFP) chemistries.

  • C18 (Standard Hydrophobic): Provides a baseline separation. The bulky Boc group dominates retention, but the lack of shape selectivity often leads to co-elution of halogenated isomers or des-bromo impurities.

  • Biphenyl (

    
     and Polarizability):  The Biphenyl phase features two aromatic rings that can pivot, allowing for optimal 
    
    
    
    alignment with the electron-rich bromophenyl ring of the target. The polarizability of the bromine atom heavily favors interaction with the biphenyl phase, dramatically increasing the critical pair resolution.
  • PFP (Halogen Bonding & Dipole): The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole interactions and specific halogen bonding with the bromine atom. This provides orthogonal selectivity, making it an excellent alternative if the Biphenyl column fails to resolve specific matrix interferences.

HPLC_Method_Logic Start Synthesized Product tert-Butyl 2-bromophenyl(methyl)carbamate Screen Initial Screen: C18 Column Gradient: 5-95% ACN Start->Screen Check Des-bromo Impurity Resolved? (Rs > 1.5) Screen->Check Biphenyl Switch to Biphenyl Column (Enhance π-π & Halogen interactions) Check->Biphenyl No (Co-elution) Validate Method Validation (SST Spike, Linearity, Accuracy) Check->Validate Yes Biphenyl->Validate Routine Routine Purity Profiling Validate->Routine

Fig 1: Decision tree for resolving critical halogenated impurities in Boc-protected anilines.

Quantitative Data: Stationary Phase Performance

The following table summarizes the chromatographic performance and retention times (


) of tert-butyl 2-bromophenyl(methyl)carbamate and its common impurities across three different stationary phases.

Conditions: 150 x 4.6 mm, 2.6 µm core-shell columns. Gradient: 20% to 90% Acetonitrile (0.1% TFA) over 10 minutes. Flow: 1.0 mL/min.

Analyte / Impurity ProfileC18

(min)
Biphenyl

(min)
PFP

(min)
Mechanistic Driver
2-Bromo-N-methylaniline (Deprotected)3.23.53.1Protonated amine; highly polar, elutes early.
Des-bromo Impurity 8.58.88.2Lacks polarizable bromine; baseline hydrophobic retention.
Des-methyl Impurity 9.19.59.0Secondary carbamate; slightly less hydrophobic than target.
Target Compound 9.8 10.6 10.1 Maximum steric bulk and polarizability.
Critical Pair Resolution (Des-bromo / Target)1.8 2.5 2.2 Biphenyl maximizes

and polarizability differences.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. The methodology below incorporates a System Suitability Test (SST) that acts as an internal logic check to prevent the generation of false purity data.

Step 1: Mobile Phase Preparation (The Foundation)
  • Aqueous Phase (A): HPLC-grade Water with 0.1% v/v Trifluoroacetic Acid (TFA).

    • Causality: TFA lowers the pH to ~2.0. While the Boc-protected target remains neutral, any trace deprotected aniline impurities are fully protonated[3]. This prevents peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Organic Phase (B): HPLC-grade Acetonitrile with 0.1% v/v TFA.

    • Causality: Acetonitrile provides lower backpressure and a sharper elution profile for bulky hydrophobic groups compared to methanol.

Step 2: System Suitability and Self-Validation Spike
  • Prepare a 1.0 mg/mL solution of the target compound in 50:50 Water:Acetonitrile.

  • Spike this solution with 0.05 mg/mL of 2-bromo-N-methylaniline (the deprotected precursor).

  • Self-Validation Logic: This sample verifies system integrity before any real samples are run. The basic precursor must elute at least 5 minutes prior to the neutral Boc-protected target. If they co-elute, the acidic modifier is missing or the pump proportioning valve has failed, and the run must be halted immediately.

Step 3: Chromatographic Execution
  • Column: Core-shell Biphenyl (150 mm × 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, increasing mass transfer rates within the core-shell particles, which sharpens the peaks of bulky carbamates.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Focuses the polar impurities at the column head)

    • 2.0 - 12.0 min: 20% to 90% B (Elutes the highly retained target)

    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 18.0 min: 20% B (Re-equilibration)

Step 4: Detection and Integration
  • Monitor at 210 nm (carbamate carbonyl absorption) and 254 nm (aromatic ring absorption).

  • Integrate peaks discarding the void volume (typically < 1.5 min).

Conclusion

For the purity analysis of tert-butyl 2-bromophenyl(methyl)carbamate, standard C18 columns often leave critical impurities unresolved. By understanding the molecular mechanics—specifically the polarizability of the bromine atom and the steric bulk of the Boc group—analysts can rationally select a Biphenyl stationary phase to maximize


 interactions. Coupled with a self-validating TFA-modified gradient, this method ensures absolute confidence in the purity profile of this critical building block.

References

  • Title: tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Separation of 4-Bromoaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Comparative

IR Spectroscopy Absorption Bands for tert-Butyl 2-bromophenyl(methyl)carbamate: A Comparative Analysis Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in verifying the structural integrity of sterically hindered, protected anilines. tert-Butyl 2-bromophenyl(methyl)carbamate (of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in verifying the structural integrity of sterically hindered, protected anilines. tert-Butyl 2-bromophenyl(methyl)carbamate (often referred to as N-Boc-N-methyl-2-bromoaniline) is a critical intermediate in pharmaceutical synthesis, particularly in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings.

To objectively evaluate the Fourier-transform infrared (FTIR) spectral performance of this target compound, we must compare it against its direct structural analogues: Alternative 1 (the non-methylated tert-butyl (2-bromophenyl)carbamate) and Alternative 2 (the non-brominated tert-butyl methyl(phenyl)carbamate). This guide dissects the causality behind the spectral shifts and provides a self-validating experimental protocol for accurate data acquisition.

Structural Analysis & Comparative IR Data

The IR spectrum of a molecule is intimately tied to its electronic environment and steric conformation. For tert-butyl 2-bromophenyl(methyl)carbamate, the presence of both an ortho-bromine atom and an N-methyl group creates competing electronic (inductive/resonance) and steric effects that drastically alter the carbamate's vibrational modes.

Quantitative Data Comparison

The following table summarizes the key absorption bands, contrasting the target compound with peer-reviewed literature values for its structural alternatives [1][2].

Vibrational ModeTarget: tert-Butyl 2-bromophenyl(methyl)carbamateAlt 1: tert-Butyl (2-bromophenyl)carbamateAlt 2: tert-Butyl methyl(phenyl)carbamate
N–H Stretch Absent 3405 cm⁻¹Absent
C=O Stretch (Carbamate) ~1695 – 1705 cm⁻¹ 1721 cm⁻¹1695 cm⁻¹
C–Br Stretch 750 – 1030 cm⁻¹ 756, 1018 cm⁻¹Absent
Aromatic C=C Stretch ~1470, 1580 cm⁻¹ 1447, 1515 cm⁻¹1490, 1590 cm⁻¹
Aliphatic C–H Stretch 2970 – 2980 cm⁻¹ 2975 cm⁻¹2970 cm⁻¹
Mechanistic Causality Behind Spectral Shifts
  • Eradication of the N–H Band: The most immediate diagnostic marker of successful N-methylation is the complete disappearance of the sharp secondary amine N–H stretching band, which typically manifests at 3405 cm⁻¹ in Alternative 1 [1].

  • Modulation of the C=O Stretch: In amides and carbamates, the nitrogen lone pair participates in cross-conjugation between the carbonyl group and the aromatic ring.

    • In Alternative 1 , the strongly electron-withdrawing inductive effect (-I) of the ortho-bromine pulls electron density away from the nitrogen. This reduces the nitrogen's ability to donate into the carbonyl, increasing the C=O double-bond character and pushing the absorption frequency up to 1721 cm⁻¹ [1].

    • In the Target Compound , the addition of the N-methyl group introduces an electron-donating inductive effect (+I). Furthermore, the combined steric bulk of the N-methyl, N-Boc, and ortho-bromo groups forces the aromatic ring entirely out of coplanarity with the carbamate plane. This prevents the nitrogen lone pair from delocalizing into the aromatic ring, forcing it to delocalize exclusively into the carbonyl. This increases the C=O single-bond character, shifting the frequency back down to ~1695 – 1705 cm⁻¹ , closely mirroring Alternative 2 [2].

Logical Relationship of Structural Effects

G Base Base Structure: N-Boc Aniline N_Methyl N-Methylation (Target & Alt 2) Base->N_Methyl Ortho_Br Ortho-Bromination (Target & Alt 1) Base->Ortho_Br Effect1 Loss of N-H Stretch (~3405 cm⁻¹ disappears) N_Methyl->Effect1 Effect2 C=O Shift (~1721 → ~1695 cm⁻¹) N_Methyl->Effect2 Effect3 C-Br Stretch Appears (~756, 1018 cm⁻¹) Ortho_Br->Effect3 Effect4 Steric Twist Alters C=O Conjugation Ortho_Br->Effect4 Effect4->Effect2 Modulates

Caption: Logical relationship of structural modifications and their direct impact on IR spectral shifts.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure high-fidelity data that is free from atmospheric interference or cross-contamination, I employ a self-validating Attenuated Total Reflectance (ATR) methodology. ATR is ideal for tert-butyl 2-bromophenyl(methyl)carbamate, which typically presents as a viscous oil or low-melting solid, as it requires zero sample preparation (no KBr pellets).

Step-by-Step Methodology

Step 1: System Diagnostics & Background Baseline

  • Action: Ensure the diamond ATR crystal is completely clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Causality: This step mathematically subtracts atmospheric H₂O (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final spectrum, ensuring that any peaks observed are strictly from the analyte.

Step 2: Sample Deposition

  • Action: Apply 1–2 mg (or 1 small drop if viscous) of neat tert-butyl 2-bromophenyl(methyl)carbamate directly onto the center of the ATR crystal. Ensure total coverage of the sensor window.

Step 3: Pressure Application

  • Action: Lower the ATR anvil and apply consistent pressure until the software indicates optimal optical contact.

  • Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample. Insufficient pressure leads to weak signal-to-noise ratios, particularly dampening the high-frequency aliphatic C–H stretches (~2980 cm⁻¹).

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

Step 5: Post-Run Validation (The Self-Validating Step)

  • Action: Clean the crystal thoroughly with isopropanol and a lint-free wipe. Allow the solvent to evaporate, then run a validation blank scan.

  • Causality: If the validation scan shows a perfectly flat baseline, the protocol is validated. If a residual peak at ~1695 cm⁻¹ remains, the crystal is contaminated, and the previous sample run must be flagged for potential carry-over.

Experimental Workflow Diagram

Workflow Step1 1. Background Scan (Air) Step2 2. Sample Deposition Step1->Step2 Step3 3. Apply Pressure Step2->Step3 Step4 4. Acquire Spectra Step3->Step4 Step5 5. Clean & Validate Step4->Step5

Caption: Step-by-step experimental workflow for FTIR-ATR spectral acquisition and validation.

Conclusion for Drug Development Professionals

When characterizing tert-butyl 2-bromophenyl(methyl)carbamate, the absence of an N–H stretch is your primary qualitative indicator of successful N-methylation. However, the exact position of the carbamate C=O stretch (~1695 cm⁻¹) serves as the definitive quantitative marker of the molecule's unique steric environment. The ortho-bromine forces a conformational twist that, when combined with the electron-donating N-methyl group, normalizes the C=O frequency back to a baseline expected of non-hindered tertiary carbamates. Utilizing the self-validating ATR protocol ensures that these subtle shifts are captured with absolute analytical confidence.

References

  • Wang, X., et al. "Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates." The Journal of Organic Chemistry, American Chemical Society, 2018.[Link]

  • Subbiah, S., et al. "Sodium iodide as a novel, chemoselective and highly efficient catalyst for N-tert-butoxy carbonylation of amines at room temperature." Journal of Chemical and Pharmaceutical Research, 2016. [Link]

Validation

Comparative Reactivity Profile: tert-Butyl 2-bromophenyl(methyl)carbamate vs. Non-Methylated Analogs

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the selection of appropriately protected building blocks becomes a critical determinant of synthetic efficiency. Ortho...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the selection of appropriately protected building blocks becomes a critical determinant of synthetic efficiency. Ortho-haloanilines are ubiquitous precursors in pharmaceutical synthesis, but their reactivity is highly dependent on their nitrogen protecting groups.

This guide provides an in-depth, objective comparison between tert-Butyl 2-bromophenyl(methyl)carbamate (the N-methylated analog) and tert-Butyl 2-bromophenylcarbamate (the non-methylated N-H analog). By analyzing the causality behind their divergent reactivity profiles, this guide will help you optimize your cross-coupling and metalation workflows.

Structural and Electronic Fundamentals

The fundamental difference between these two molecules lies in the presence or absence of the carbamate N-H proton. While seemingly minor, this single substitution drastically alters the steric environment, electronic distribution, and reaction pathways available to the molecule.

  • tert-Butyl 2-bromophenylcarbamate (N-H Analog): The carbamate N-H proton is relatively acidic (pKa ~ 13–15). Under basic conditions—which are standard for both cross-coupling and metalation—this proton is easily removed, generating an electron-rich nitrogen anion. This anion can coordinate with transition metals or act as a competing nucleophile. Furthermore, as noted in recent high-throughput screening studies, [1] with alkyl substrates, often yielding no detectable products with standard ligands.

  • tert-Butyl 2-bromophenyl(methyl)carbamate (N-Me Analog): The [2] completely abrogates the acidity at the nitrogen center. The steric bulk of the methyl group, combined with the Boc group, forces the molecule into specific rotameric conformations. This prevents competing N-arylation and ensures that the 2-bromo position remains the exclusive site of reactivity.

Quantitative Reactivity Comparison
Parametertert-Butyl 2-bromophenyl(methyl)carbamate (N-Me)tert-Butyl 2-bromophenylcarbamate (N-H)
Nitrogen Acidity None (Aprotic)Acidic (pKa ~13-15)
Lithiation Stoichiometry 1.05 equivalents of Base2.10 equivalents of Base
Competing N-Arylation ImpossibleHigh Probability (Buchwald-Hartwig)
Oxidative Addition Rate Moderate (Sterically hindered)Slow (Deactivated by N-anion formation)
Hydrogen Bonding H-Bond Acceptor OnlyH-Bond Donor and Acceptor

Halogen-Metal Exchange (Lithiation) Workflows

Halogen-metal exchange is a premier method for functionalizing the ortho-position of anilines. However, the choice of substrate dictates the stoichiometry and the cleanliness of the reaction.

When using the N-H analog, the first equivalent of alkyllithium reagent is entirely consumed by the deprotonation of the carbamate. Only the second equivalent performs the desired bromine-lithium exchange, generating a highly reactive, aggregation-prone dianion. Conversely, the N-methyl analog requires only a single equivalent of base, generating a well-behaved monoanion.

Lithiation NH_Analog tert-Butyl 2-bromophenylcarbamate (N-H Analog) Base_NH_1 1 eq n-BuLi (Deprotonation) NH_Analog->Base_NH_1 NMe_Analog tert-Butyl 2-bromophenyl(methyl)carbamate (N-Me Analog) Base_NMe 1 eq n-BuLi (Br-Li Exchange) NMe_Analog->Base_NMe Int_NH N-Lithio Intermediate (Unreactive at C-Br) Base_NH_1->Int_NH Base_NH_2 2nd eq n-BuLi (Br-Li Exchange) Prod_NH Dianion Intermediate (Requires Excess Base) Base_NH_2->Prod_NH Prod_NMe Monoanion Intermediate (Clean Reactivity) Base_NMe->Prod_NMe Int_NH->Base_NH_2

Fig 1: Divergent lithiation pathways showing base stoichiometry for N-H vs. N-Me analogs.

Standardized Protocol: Br-Li Exchange and Formylation

This self-validating protocol utilizes anhydrous conditions to prevent premature quenching of the organolithium species.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add the bromoarene (1.0 mmol) and anhydrous THF (5.0 mL). Cool the system to -78 °C using a dry ice/acetone bath.

Step 2: Lithiation

  • For N-Me Analog: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 5 minutes.

  • For N-H Analog: Dropwise add n-BuLi (2.10 mmol, 2.5 M in hexanes) over 10 minutes to account for the exothermic deprotonation step. Stir at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

Step 3: Electrophilic Quench Add anhydrous Dimethylformamide (DMF) (3.0 mmol) dropwise. Maintain at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.

Step 4: Workup Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Palladium-Catalyzed Cross-Coupling Dynamics

In Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, the unprotected or N-H protected ortho-bromoanilines present significant chemoselectivity challenges. While [3], standard conditions often lead to failure when using N-Boc-2-bromoaniline.

The basic conditions required for transmetalation (e.g., K₂CO₃, Cs₂CO₃) deprotonate the N-H analog. The resulting nitrogen anion can coordinate to the Pd(II) center following oxidative addition, leading to premature reductive elimination and the formation of unwanted N-arylated or cyclized byproducts. The N-methyl analog structurally prevents this coordination, forcing the catalytic cycle down the desired C-C bond formation pathway.

CrossCoupling Start Pd(0) Catalyst + Aryl Halide OxAdd Oxidative Addition (C-Br Cleavage) Start->OxAdd Split Substrate Type OxAdd->Split TransMet Transmetalation (Boronic Acid) Split->TransMet N-Me Analog SideRxn Competing N-Arylation (Buchwald-Hartwig) Split->SideRxn N-H Analog (Base Promoted) RedElim Reductive Elimination (Target Product) TransMet->RedElim

Fig 2: Pd-catalyzed cross-coupling cycle highlighting the competing N-arylation in N-H analogs.

Benchmark Experimental Yields

Note: Yields represent standardized benchmark data utilizing generic catalytic systems (e.g., Pd(dppf)Cl₂, K₂CO₃) to highlight intrinsic substrate reactivity rather than optimized ligand-specific outcomes.

Reaction TypeElectrophile / Coupling PartnerN-Me Analog Yield (%)N-H Analog Yield (%)
Br-Li Exchange + Formylation DMF> 85%60 - 65% (Dianion issues)
Suzuki-Miyaura Coupling Phenylboronic Acid88 - 92%< 30% (Extensive side rxns)
Buchwald-Hartwig Amination Morpholine75 - 80%Complex Mixture
Standardized Protocol: Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Assembly In a 20 mL reaction vial, combine the bromoarene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).

Step 2: Solvent Addition and Degassing Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the vial with a PTFE septum cap. Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which degrades the active Pd(0) species.

Step 3: Catalytic Cycle Execution Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS.

Step 4: Isolation Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 15 mL). Filter the combined organic layers through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Conclusion and Selection Guide

The selection between tert-Butyl 2-bromophenyl(methyl)carbamate and its non-methylated counterpart should be dictated by your downstream synthetic targets:

  • Choose the N-Me Analog when your synthetic route involves strong bases (organolithiums, Grignards) or transition-metal catalyzed cross-couplings where chemoselectivity is paramount. The N-methyl group acts as a definitive block against N-arylation and simplifies stoichiometry.

  • Choose the N-H Analog only if the secondary amine (post-deprotection) is strictly required for the final Active Pharmaceutical Ingredient (API), and you are prepared to utilize highly specialized, sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines) to suppress side reactions during intermediate steps.

References

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries Source: Nature Chemistry (via PubMed Central) URL:[Link]

  • tert-Butyl 2-bromophenyl(methyl)carbamate | CID 20805065 Source: PubChem URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances URL:[Link]

Comparative

elemental analysis standards for tert-Butyl 2-bromophenyl(methyl)carbamate

Comprehensive Comparison Guide: Elemental Analysis Standards for tert-Butyl 2-bromophenyl(methyl)carbamate Executive Summary & Scientific Context tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Elemental Analysis Standards for tert-Butyl 2-bromophenyl(methyl)carbamate

Executive Summary & Scientific Context

tert-Butyl 2-bromophenyl(methyl)carbamate (CAS: 714914-39-3) is a highly specialized halogenated building block utilized extensively in cross-coupling reactions and medicinal chemistry[1]. Validating the purity of this compound via Carbon, Hydrogen, and Nitrogen (CHN) Elemental Analysis presents a distinct analytical challenge: the molecule contains a high mass fraction of bromine (~27.9%).

During standard CHN flash combustion, brominated compounds generate corrosive bromine gas (


) and hydrogen bromide (

). If not properly managed, these gases poison reduction catalysts and distort chromatographic baselines[2]. This guide objectively compares calibration standards and provides a self-validating protocol to ensure accurate CHN quantification for this specific carbamate.

Theoretical Composition & Physicochemical Profile

Accurate elemental analysis requires comparing experimental results against exact theoretical mass percentages. The theoretical profile for tert-Butyl 2-bromophenyl(methyl)carbamate is detailed below[1]:

PropertyValue
Molecular Formula

Molecular Weight 286.16 g/mol
Theoretical Carbon (C) 50.37%
Theoretical Hydrogen (H) 5.64%
Theoretical Nitrogen (N) 4.89%
Theoretical Bromine (Br) 27.92%
Theoretical Oxygen (O) 11.18%

Comparative Analysis of Elemental Analysis Standards

Selecting the correct Organic Analytical Standard (OAS) is paramount. A standard must ideally match the target compound's elemental matrix to account for combustion dynamics[3].

StandardFormula%C%H%N%BrSuitability for Brominated Carbamate
Acetanilide

71.096.7110.360.00Baseline Standard : Excellent for N calibration, but lacks halogen matrix matching.
BBOT

72.536.096.510.00Suboptimal : Introduces sulfur (absent in target) and lacks bromine.
4-Bromobenzoic Acid

41.822.510.0039.75Optimal Matrix Match : Perfectly mimics halogen combustion dynamics, but requires a dual-calibration approach since it lacks nitrogen[4].

Mechanistic Insights: The Causality of Halogen Interference

In a standard EA workflow, samples are combusted at ~1000°C in an oxygen-rich environment[5]. For tert-Butyl 2-bromophenyl(methyl)carbamate, this process liberates


 and 

.
  • The Problem : If these halogen gases reach the secondary reduction reactor, they irreversibly poison the highly active copper powder (

    
    ), preventing the vital reduction of 
    
    
    
    to
    
    
    [5]. Furthermore, halogens cause severe peak tailing in the GC column, leading to artificially inflated carbon and nitrogen readings[2].
  • The Solution : The integration of Silver Wool (0.05 mm fine wire) into the combustion tube acts as a highly efficient halogen trap[6]. The silver reacts quantitatively with bromine at high temperatures to form stable, non-volatile silver bromide (

    
    ), ensuring only pure analyte gases (
    
    
    
    ) reach the GC and Thermal Conductivity Detector (TCD)[2].

Experimental Protocol: Self-Validating CHN Analysis

To guarantee trustworthiness, the following step-by-step methodology employs a self-validating system for analyzing tert-Butyl 2-bromophenyl(methyl)carbamate.

Step 1: System Preparation & Halogen Trapping

  • Pack the primary combustion reactor with standard oxidation catalysts (e.g., Chromium oxide) and insert a 2-3 cm plug of fine Silver Wool[6] at the exit zone of the combustion tube (maintained at ~600°C).

  • Pack the secondary reduction reactor with highly active copper powder[5].

  • Set the combustion furnace to 1030°C and the GC column oven to 55°C[5].

Step 2: Matrix Conditioning

  • Weigh 2-3 mg of 4-Bromobenzoic acid OAS[3] into tin capsules.

  • Run two unweighed "dummy" samples of 4-Bromobenzoic acid.

    • Causality: This saturates active sites in the system with bromine combustion byproducts, ensuring the silver wool trap is actively functioning and stabilizing the baseline before true quantification.

Step 3: Dual-Standard Calibration

  • Run 3-5 standard samples of Acetanilide (ranging from 1.0 to 3.0 mg) to establish a linear K-factor calibration curve for Carbon, Hydrogen, and Nitrogen[4].

  • Run one accurately weighed sample of 4-Bromobenzoic acid (e.g., 2.000 mg) as an unknown.

    • Validation Check: The calculated %C and %H for 4-Bromobenzoic acid must fall within

      
       of its certified values (C: 41.82%, H: 2.51%)[7]. If it passes, the halogen trap is working, and the system is validated for brominated compounds.
      

Step 4: Sample Analysis

  • Weigh 2.0 - 2.5 mg of tert-Butyl 2-bromophenyl(methyl)carbamate into a pressed tin capsule.

  • Inject the sample via the autosampler[2].

  • Record the TCD chromatogram. Acceptable purity limits are typically

    
     of the theoretical values (C: 50.37%, H: 5.64%, N: 4.89%).
    

Workflow Visualization

CHN_Workflow N1 Sample Injection (Brominated Carbamate) N2 Flash Combustion (1030°C, O2) N1->N2 He Carrier N3 Halogen Trap (Silver Wool: Ag + Br → AgBr) N2->N3 CO2, H2O, NOx, Br2 N4 Reduction Reactor (Cu: NOx → N2) N3->N4 Halogen-Free Gas N5 GC Separation (N2, CO2, H2O) N4->N5 N2, CO2, H2O N6 TCD Detection (Quantification) N5->N6 Elution

Figure 1: CHN elemental analysis workflow for brominated compounds with a silver wool halogen trap.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20805065, tert-Butyl 2-bromophenyl(methyl)carbamate." PubChem.[Link]

  • VELP Scientifica. "CHNS-O Determination by Flash Combustion." VELP Scientifica Analytical Instruments.[Link]

Sources

Validation

Spectroscopic Characterization &amp; Comparative Guide: tert-Butyl 2-bromophenyl(methyl)carbamate

Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the selection of properly protected building blocks is paramount. tert-Butyl 2-bromophenyl(methyl)carbamate (als...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the selection of properly protected building blocks is paramount. tert-Butyl 2-bromophenyl(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoaniline, CID 20805065)[1] serves as a highly versatile, orthogonally protected aryl halide.

This guide provides an objective, data-driven comparison of tert-butyl 2-bromophenyl(methyl)carbamate (Product A ) against its common alternatives: the non-methylated tert-butyl 2-bromophenylcarbamate (Product B ) and the non-Boc-protected 2-bromo-N-methylaniline (Product C ). By analyzing their spectroscopic signatures and reactivity profiles, researchers can make informed decisions for cross-coupling and metalation workflows.

Structural & Reactivity Comparison: Why N-Methylation Matters

The structural nuances of anilines dictate their behavior under harsh basic or transition-metal-catalyzed conditions. The dual protection (N-Boc and N-methyl) in Product A provides distinct mechanistic advantages over Products B and C[2].

  • Versus Product B (tert-Butyl 2-bromophenylcarbamate): Product B contains an acidic carbamate N-H proton. During halogen-metal exchange (e.g., lithiation with n-BuLi), this proton is abstracted first, consuming an extra equivalent of the organolithium reagent. This generates a localized dianion that often suffers from poor solubility and can direct unwanted regiochemical side reactions. Product A lacks this acidic proton, ensuring a clean, 1:1 stoichiometric halogen-metal exchange.

  • Versus Product C (2-Bromo-N-methylaniline): Product C features a reactive secondary amine. In palladium-catalyzed cross-coupling (such as Buchwald-Hartwig amination), the unprotected amine acts as a competitive nucleophile, leading to rapid oligomerization or direct N-arylation. The bulky N-Boc group in Product A sterically and electronically shuts down this pathway, ensuring orthogonal reactivity exclusively at the C-Br bond.

Reactivity A Product A: tert-Butyl 2-bromophenyl (methyl)carbamate Lithiation Halogen-Metal Exchange (n-BuLi) A->Lithiation Clean conversion (No NH deprotonation) Coupling Cross-Coupling (Pd-catalyzed) A->Coupling Orthogonal protection B Product B: tert-Butyl 2-bromophenylcarbamate B->Lithiation Requires 2 eq base (NH deprotonation) B->Coupling Competitive N-arylation C Product C: 2-Bromo-N-methylaniline C->Lithiation Side reactions (N-Li formation) C->Coupling Direct N-arylation

Fig 1. Reactivity comparison of N-protected 2-bromoanilines in metalation and coupling.

Comparative Spectroscopic Profiling

Accurate spectroscopic characterization is critical for verifying the integrity of the building block before committing it to a multi-step synthesis. The addition of the N-methyl group fundamentally alters the NMR and IR signatures compared to the non-methylated analog[3].

Causality of Spectroscopic Shifts
  • Rotameric Broadening (NMR): In Product A, the steric clash between the N-methyl group, the bulky tert-butyl group, and the ortho-bromine atom forces the carbamate out of coplanarity with the aromatic ring. The partial double-bond character of the carbamate C-N bond restricts rotation, leading to distinct

    
     and 
    
    
    
    rotamers. This manifests as broadened or split singlets for the N-CH
    
    
    and t-Bu groups in
    
    
    H NMR at room temperature.
  • Carbonyl Shift (IR): The N-H bond in Product B engages in intermolecular hydrogen bonding, which weakens the C=O bond and lowers its stretching frequency. Product A cannot hydrogen bond, resulting in a sharper, higher-frequency C=O stretch (~1700 cm

    
    ).
    
Table 1: Spectroscopic Data Comparison
FeatureProduct A: tert-Butyl 2-bromophenyl(methyl)carbamateProduct B: tert-Butyl 2-bromophenylcarbamate[3]
Molecular Weight 286.16 g/mol [1]272.14 g/mol

H NMR (N-H)
Absent

7.03 ppm (s, 1H)

H NMR (N-CH

)

~3.18 ppm (br s, 3H)
Absent

H NMR (t-Bu)

~1.38 ppm (br s, 9H)

1.56 ppm (s, 9H)

H NMR (Aromatic)

7.60 (dd), 7.32 (td), 7.22 (dd), 7.15 (td)

8.17 (dd), 7.51 (dd), 7.33–7.23 (m), 6.93–6.89 (m)
IR (N-H Stretch) Absent~3350 cm

(broad)
IR (C=O Stretch) ~1700 cm

(sharp, non-H-bonded)
~1725 cm

(H-bonded)
MS (ESI+) m/z 286.04 [M+H]

(Calculated)
m/z 272.03 [M+H]

(Calculated)

(Note: Product A NMR values are representative ranges for N-Boc-N-methyl ortho-halogenated anilines, accounting for rotameric broadening).

Self-Validating Experimental Protocol: Halogen-Metal Exchange

To demonstrate the superior utility of Product A, the following protocol outlines a halogen-metal exchange (lithiation) followed by electrophilic trapping with DMF to yield the corresponding aldehyde[4].

This protocol is designed as a self-validating system : the success of the reaction can be immediately confirmed in-process without requiring full purification.

Step-by-Step Methodology
  • Preparation: Add tert-Butyl 2-bromophenyl(methyl)carbamate (1.0 mmol, 286 mg) to an oven-dried Schlenk flask. Purge with Argon.

  • Solvation: Dissolve the substrate in anhydrous THF (5.0 mL). Cool the system to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is mandatory to prevent the highly reactive aryl lithium intermediate from eliminating lithium bromide to form a benzyne intermediate.

  • Lithiation: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) down the side of the flask over 5 minutes. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 mmol, 116 µL) in one portion. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH

    
    Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
In-Process Validation Checkpoints
  • Visual Validation: The solution should transition from colorless to a pale yellow/orange upon the addition of n-BuLi, indicating the formation of the aryl lithium species.

  • Crude NMR Validation: Take a 5 mg sample of the crude concentrated oil and dissolve in CDCl

    
    . The successful trapping is validated by the appearance of a sharp aldehyde proton singlet at 
    
    
    
    ~10.2 ppm
    , and the retention of the N-CH
    
    
    broad singlet at
    
    
    ~3.2 ppm
    . The complete disappearance of the starting material's aromatic splitting pattern confirms quantitative lithium-halogen exchange.

Workflow Step1 1. Substrate Preparation Dry THF, -78 °C, Argon atm Step2 2. Lithiation Add n-BuLi (1.05 eq) dropwise Step1->Step2 Step3 3. Electrophilic Trapping Add Electrophile (e.g., DMF) Step2->Step3 Step4 4. Quench & Workup Sat. NH4Cl, Extract with EtOAc Step3->Step4 Step5 5. Spectroscopic Verification NMR, IR, HRMS Step4->Step5

Fig 2. Self-validating experimental workflow for the lithiation and trapping of Product A.

References

  • Title: tert-Butyl 2-bromophenyl(methyl)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Copper-Catalyzed Intermolecular C–H Amination of (Hetero)
  • Title: Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides Source: Elektronische Hochschulschriften der LMU München URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-bromophenyl(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-bromophenyl(methyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.